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  • Product: 4-(Methanesulfonylmethyl)cyclohexan-1-one
  • CAS: 1820615-75-5

Core Science & Biosynthesis

Foundational

4-(Methanesulfonylmethyl)cyclohexan-1-one CAS number and identifiers

[1] Abstract This technical guide provides a comprehensive analysis of 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS 1820615-75-5), a critical aliphatic sulfone building block in modern medicinal chemistry. Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS 1820615-75-5), a critical aliphatic sulfone building block in modern medicinal chemistry. Characterized by its rigid cyclohexyl scaffold and a polar, metabolically stable sulfone motif, this compound serves as a pivotal intermediate in the synthesis of Gamma-Secretase Inhibitors (GSIs) for Alzheimer’s disease and various Janus Kinase (JAK) inhibitors. This document details its chemical identity, validated synthetic pathways, and strategic applications in structure-activity relationship (SAR) optimization.

Part 1: Chemical Identity & Physicochemical Properties[2]

Core Identifiers
ParameterDetail
Chemical Name 4-(Methanesulfonylmethyl)cyclohexan-1-one
CAS Number 1820615-75-5
Synonyms 4-((Methylsulfonyl)methyl)cyclohexanone; 4-Mesylmethylcyclohexanone
Molecular Formula C₈H₁₄O₃S
Molecular Weight 190.26 g/mol
SMILES CS(=O)(=O)CC1CCC(=O)CC1
InChI Key VGYRBVCJFWJEJB-UHFFFAOYSA-N
Physical Properties[2][3]
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, DCM, Methanol); sparingly soluble in water.

  • LogP (Predicted): ~0.0 (demonstrating balanced lipophilicity/hydrophilicity ideal for CNS penetration).

  • Polar Surface Area (PSA): ~60 Ų (Sulfone + Ketone).

Part 2: Synthetic Methodology

The synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one is non-trivial due to the need to preserve the ketone functionality while introducing the sulfone group. The most robust industrial route utilizes a ketal-protection strategy starting from commercially available 1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

Confirmed Synthetic Route (The "Sulfinate Displacement" Pathway)

This protocol ensures high yield and stereochemical control (often favoring the thermodynamically stable isomer upon equilibration).

Step-by-Step Protocol:

Step 1: Reduction to Alcohol

  • Precursor: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

  • Conditions: THF, 0°C to RT, 4 hours.

  • Mechanism: Hydride transfer reduces the ester to the primary alcohol (1,4-dioxaspiro[4.5]decan-8-yl)methanol .

  • Note: The ketal protects the ketone from reduction.

Step 2: Activation (Mesylation)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).

  • Conditions: DCM, 0°C, 2 hours.

  • Outcome: Conversion of the alcohol to the mesylate (leaving group).

Step 3: Sulfone Formation (Nucleophilic Substitution)

  • Reagents: Sodium Methanesulfinate (NaSO₂Me).

  • Conditions: DMF, 80-90°C, 12 hours.

  • Mechanism: S_N2 displacement of the mesylate by the sulfinate anion.

  • Critical Control Point: Use anhydrous DMF to prevent hydrolysis.

Step 4: Deprotection (Ketal Hydrolysis)

  • Reagents: Aqueous HCl (1M or 2M) or PPTS/Acetone.

  • Conditions: THF/Water, RT to 50°C.

  • Outcome: Removal of the ethylene glycol ketal to reveal the final ketone.

Synthetic Workflow Diagram

Synthesis Start Ethyl 1,4-dioxaspiro[4.5] decane-8-carboxylate Inter1 Alcohol Intermediate (Reduction) Start->Inter1 LiAlH4, THF 0°C Inter2 Mesylate Intermediate (Activation) Inter1->Inter2 MsCl, Et3N DCM Inter3 Protected Sulfone (Substitution) Inter2->Inter3 NaSO2Me DMF, 90°C Final 4-(Methanesulfonylmethyl) cyclohexan-1-one Inter3->Final HCl (aq) Deprotection

Caption: Figure 1. Four-step synthetic pathway utilizing ketal protection to install the sulfone moiety.

Part 3: Applications in Drug Discovery

Medicinal Chemistry Utility

The 4-(methanesulfonylmethyl)cyclohexan-1-one scaffold is highly valued for three specific properties:

  • Metabolic Stability: Unlike sulfonamides or sulfoxides, the methyl sulfone (SO₂Me) group is chemically inert and resistant to oxidative metabolism (CYP450), prolonging the drug's half-life.

  • Hydrogen Bond Acceptor: The sulfone oxygens act as weak but specific hydrogen bond acceptors, often interacting with backbone amides in enzyme active sites (e.g., the hinge region of kinases).

  • Vector Control: The methylene spacer (-CH₂-) between the ring and the sulfone introduces flexibility, allowing the sulfone to reach binding pockets that are inaccessible to direct-attached sulfones (CAS 862129-72-4).

Key Therapeutic Areas
  • Gamma-Secretase Inhibitors (Alzheimer's): Cyclohexyl sulfones are established pharmacophores in decreasing Aβ42 production. The ketone allows for reductive amination to attach diverse "head" groups (e.g., fluorophenyl derivatives).

  • Kinase Inhibitors (JAK/STAT): Used as a solvent-exposed tail to modulate solubility and permeability.

Functionalization Logic Diagram

Applications Core 4-(Methanesulfonylmethyl) cyclohexan-1-one RedAmin Reductive Amination (R-NH2 + NaBH(OAc)3) Core->RedAmin Grignard Grignard Addition (R-MgBr) Core->Grignard Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Prod1 Amine Analogs (Gamma-Secretase Inhibitors) RedAmin->Prod1 Prod2 Tertiary Alcohols (Receptor Modulators) Grignard->Prod2 Prod3 Exocyclic Alkenes (Linker Chemistry) Wittig->Prod3

Caption: Figure 2. Divergent synthesis capabilities of the ketone core for generating diverse chemical libraries.

Part 4: Safety & Handling Protocols

Hazard Identification (GHS)
  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although sulfones are generally hygroscopically stable.

References

  • PubChem. Compound Summary: 4-(Methylsulfonyl)cyclohexanone (Related Structure Analysis). National Library of Medicine. Available at: [Link]

  • Churcher, I. et al. (2006). 4-Substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280-284. Available at: [Link]

Exploratory

Solubility Profile of 4-(Methanesulfonylmethyl)cyclohexan-1-one in Organic Solvents: An In-depth Technical Guide

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught wit...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A drug's ability to dissolve in a solvent system is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to high required doses, erratic absorption, and can be a significant hurdle in the development of new chemical entities.[1] This guide provides a comprehensive technical overview of the solubility profile of 4-(Methanesulfonylmethyl)cyclohexan-1-one, a compound of interest in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. While specific experimental solubility data for this compound is not widely published, this guide will provide a predictive analysis based on its structure and detail the methodologies for its empirical determination.

Physicochemical Properties of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. 4-(Methanesulfonylmethyl)cyclohexan-1-one is a solid, appearing as a white to yellow substance. Its molecular structure dictates its interactions with various solvents.

PropertyValueSource
Molecular Formula C₇H₁₂O₃S
Molecular Weight 176.24 g/mol [2]
Physical Form White to Yellow Solid
XLogP3-AA -0.2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 59.6 Ų[2]

The presence of a ketone (C=O) group and a sulfonyl (SO₂) group contributes to the molecule's polarity, as indicated by the topological polar surface area and the number of hydrogen bond acceptors. The negative XLogP3-AA value suggests a degree of hydrophilicity. However, the cyclohexyl ring provides a significant nonpolar character. This amphiphilic nature—possessing both polar and nonpolar regions—suggests that its solubility will be highly dependent on the polarity of the solvent.[3][4]

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 4-(Methanesulfonylmethyl)cyclohexan-1-one in a range of common organic solvents.[4][5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ketone and sulfonyl groups. Therefore, moderate to good solubility is anticipated. The relatively small alkyl chains of these alcohols will also interact favorably with the nonpolar cyclohexyl ring.[3][6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute.[3] DMSO, being a strong universal solvent for many organic compounds, is expected to be a very effective solvent.[7] Acetone, which contains a carbonyl group similar to the solute, is also predicted to be a good solvent.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar cyclohexyl ring of the solute will have favorable van der Waals interactions with these solvents. However, the polar ketone and sulfonyl groups will be poorly solvated, likely leading to lower solubility compared to polar solvents.[4][5]

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a balance of interactions, solvating both the polar and nonpolar regions of the molecule. Moderate solubility is expected.

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility profile, the shake-flask method followed by gravimetric analysis is a robust and widely accepted "gold standard" technique.[8][9][10] This method allows for the determination of thermodynamic solubility, which is the equilibrium solubility of a compound.[11]

Materials and Equipment
  • 4-(Methanesulfonylmethyl)cyclohexan-1-one (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane, ethyl acetate)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric method.

G cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Gravimetric Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibrate Shake at constant temperature (e.g., 24-72 hours) prep_vial->equilibrate settle Allow to settle equilibrate->settle filtrate Filter an aliquot (syringe filter) settle->filtrate weigh_dish Pipette filtrate into a pre-weighed dish filtrate->weigh_dish evaporate Evaporate solvent in an oven weigh_dish->evaporate weigh_final Weigh the dish with dry solute residue evaporate->weigh_final calculate Calculate solubility weigh_final->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(Methanesulfonylmethyl)cyclohexan-1-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9][12]

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[8] The time required for equilibration may need to be determined empirically by taking measurements at different time points until a constant concentration is observed.[12]

  • Sampling and Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved particles.[9] This step must be performed quickly to minimize temperature changes that could affect solubility.

  • Gravimetric Analysis:

    • Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.[12][13]

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[1][12][13]

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of dish with dry solute - Weight of empty dish) / Volume of filtrate evaporated (L)

This can then be converted to other units such as mg/mL or molarity.

Thermodynamic Insights from Solubility Data

While we do not have experimental data, it is important to understand how such data can be used to derive thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution.[8][14] This is achieved by measuring solubility at different temperatures.

The relationship between solubility and temperature is described by the van't Hoff equation.[8][15] By plotting the natural logarithm of the mole fraction solubility (ln X) against the reciprocal of the absolute temperature (1/T), a linear relationship is often observed.

From this plot, the enthalpy and entropy of dissolution can be determined:

  • Enthalpy of Dissolution (ΔH°): The slope of the van't Hoff plot is equal to -ΔH°/R, where R is the ideal gas constant.

    • A negative slope (solubility increases with temperature) indicates an endothermic dissolution process (ΔH° > 0), where heat is absorbed.[14]

    • A positive slope (solubility decreases with temperature) indicates an exothermic dissolution process (ΔH° < 0), where heat is released.

  • Entropy of Dissolution (ΔS°): The y-intercept of the van't Hoff plot is equal to ΔS°/R.

    • A positive ΔS° indicates an increase in disorder as the solute dissolves, which is a favorable process.[16][17]

The following diagram illustrates the logical flow of thermodynamic analysis.

G exp_data Measure Solubility at Multiple Temperatures calc_mole_fraction Calculate Mole Fraction Solubility (X) exp_data->calc_mole_fraction plot_data Plot ln(X) vs. 1/T (van't Hoff Plot) calc_mole_fraction->plot_data slope Determine Slope (-ΔH°/R) plot_data->slope intercept Determine Intercept (ΔS°/R) plot_data->intercept enthalpy Calculate Enthalpy of Dissolution (ΔH°) slope->enthalpy entropy Calculate Entropy of Dissolution (ΔS°) intercept->entropy

Caption: Thermodynamic analysis workflow from solubility data.

Conclusion and Future Directions

This guide has provided a foundational understanding of the likely solubility profile of 4-(Methanesulfonylmethyl)cyclohexan-1-one based on its molecular structure and has detailed a robust experimental protocol for its empirical determination. For drug development professionals, obtaining this experimental data is a crucial next step. The resulting solubility profile will be invaluable for:

  • Pre-formulation studies: Selecting appropriate solvent systems for initial in vitro and in vivo testing.

  • Formulation development: Designing stable and effective dosage forms.

  • Crystallization process design: Optimizing purification and particle size engineering.[8]

By systematically applying the principles and protocols outlined herein, researchers can effectively characterize the solubility of 4-(Methanesulfonylmethyl)cyclohexan-1-one, a critical step in advancing its potential as a therapeutic candidate.

References

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Executive Summary 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5) is a highly specialized, bifunctional building block increasingly utilized in modern drug discovery[1]. By combining a reactive cyclohexanon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5) is a highly specialized, bifunctional building block increasingly utilized in modern drug discovery[1]. By combining a reactive cyclohexanone core with a methanesulfonylmethyl pharmacophore, this molecule allows medicinal chemists to rapidly assemble complex, sp³-rich scaffolds while simultaneously installing a moiety known for enhancing metabolic stability and target binding affinity[2]. This whitepaper provides an in-depth guide to the physicochemical properties, rigorous safety and handling protocols, and validated synthetic applications of this critical intermediate.

Physicochemical Profiling & Structural Significance

To effectively deploy 4-(Methanesulfonylmethyl)cyclohexan-1-one in a synthetic campaign, researchers must understand the causality behind its structural components.

The 2 is a potent hydrogen bond acceptor and a recognized bioisostere for sulfonamides[2]. Unlike primary sulfonamides, the methyl sulfone is non-ionizable at physiological pH, which often translates to improved membrane permeability and reduced off-target liabilities in lead optimization[3]. Meanwhile, the cyclohexanone ring provides an orthogonal electrophilic center, enabling late-stage functionalization via reductive amination, Wittig olefination, or Grignard additions.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-(Methanesulfonylmethyl)cyclohexan-1-one
CAS Registry Number 1820615-75-5[1]
Molecular Formula C₈H₁₄O₃S[4]
Molecular Weight 190.26 g/mol [1]
Key Functional Groups Ketone (Electrophile), Methanesulfonyl (Pharmacophore)

Comprehensive Safety Data & Hazard Mitigation (SDS Core)

While specific toxicological data for 4-(Methanesulfonylmethyl)cyclohexan-1-one is limited, rigorous safety protocols must be extrapolated from its structural analogs, primarily 5 and aliphatic sulfones[5].

Hazard Identification (GHS Classification) Based on the cyclohexanone backbone, this compound triggers the following hazard statements:

  • H315: Causes skin irritation[6].

  • H318/H319: Causes serious eye damage/eye irritation[6],[5].

  • H335: May cause respiratory irritation[7].

Causality in Safety: The electrophilic carbonyl carbon can undergo reversible addition with nucleophilic residues (e.g., thiols, primary amines) on skin and mucosal membranes, leading to acute irritation[8]. Furthermore, while the sulfone group is chemically stable, the organic framework is combustible. Vapors or fine dust can form explosive mixtures with air at elevated temperatures[9],[7]. Cyclohexanones are also known to form explosive peroxides when exposed to strong oxidizers like hydrogen peroxide or nitric acid[8].

Hazard Mitigation & PPE:

  • Respiratory Protection: Use strictly under a certified chemical fume hood. If aerosolization is possible, a NIOSH-approved N95 or P100 particulate respirator is required[6].

  • Dermal/Eye Protection: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 min), tightly fitting safety goggles, and a flame-resistant lab coat[5].

  • Engineering Controls: Utilize non-sparking tools and explosion-proof electrical equipment to prevent static discharge ignition[9],[6].

Experimental Handling & Storage Protocols

To maintain the integrity of the ketone and prevent unwanted aldol condensations or oxidation, a self-validating storage and handling system is imperative.

Step-by-Step Storage Workflow:

  • Inert Atmosphere Transfer: Open the primary container only within a glovebox or under a continuous stream of dry argon to prevent moisture-induced degradation[6].

  • Desiccation: Store the sealed container in a secondary desiccator cabinet maintained at 2–8 °C, strictly segregated from strong oxidizing agents[8],[5].

  • Self-Validating Integrity Check: Implement a gravimetric tracking system. Upon receipt, record the gross weight of the sealed bottle. Prior to each use, re-weigh the bottle. A mass deviation of >1% indicates potential moisture ingress or solvent entrapment. Additionally, validate the integrity of the argon blanket by visually confirming the absence of crust formation or condensation on the inner cap.

  • Peroxide Validation: If the container has been stored for >6 months, validate safety by testing a micro-aliquot with KI-starch paper before scaling up reactions, ensuring no explosive peroxides have formed[8].

Synthetic Utility in Drug Development

The primary utility of 4-(Methanesulfonylmethyl)cyclohexan-1-one lies in its conversion to complex amines via reductive amination. This is a critical pathway for synthesizing piperidine or spirocyclic derivatives targeting G-protein coupled receptors (GPCRs) or kinases[2].

Step-by-Step Protocol: Self-Validating Reductive Amination Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring chemoselective reduction of the highly electrophilic iminium intermediate without prematurely reducing the starting ketone to an alcohol.

  • Imine Formation: Dissolve 4-(Methanesulfonylmethyl)cyclohexan-1-one (1.0 equiv) and the target primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) under nitrogen. DCE is chosen over dichloromethane (DCM) to allow for mild heating (up to 60 °C) if steric hindrance slows imine formation.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to lower the pH to ~4.5. Causality: This protonates the carbonyl oxygen, lowering the LUMO of the ketone and accelerating nucleophilic attack by the amine.

  • Validation Check (Critical): Stir at room temperature for 2 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Self-Validation: Do not proceed until LC-MS confirms >95% conversion to the imine/iminium intermediate. This step prevents the generation of difficult-to-separate alcohol byproducts.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the exothermic hydride transfer.

  • Quench and Isolation: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Pharmacophore Integration & Synthetic Workflow

G Compound 4-(Methanesulfonylmethyl) cyclohexan-1-one Ketone Ketone Moiety (Electrophilic Center) Compound->Ketone Sulfone Methanesulfonyl Group (Pharmacophore) Compound->Sulfone RedAm Reductive Amination (Spiro/Piperidine Synthesis) Ketone->RedAm Wittig Wittig Olefination (Exocyclic Double Bonds) Ketone->Wittig HBA Hydrogen Bond Acceptor (Target Binding) Sulfone->HBA Metab Metabolic Stability (Bioisostere) Sulfone->Metab

Fig 1: Dual synthetic and pharmacological utility of 4-(Methanesulfonylmethyl)cyclohexan-1-one.

References

  • Accela ChemBio. "1508099-32-8,2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4...". [Link]

  • Penta Chemicals. "Cyclohexanone - SAFETY DATA SHEET".[Link]

  • University of Louisville / Sigma-Aldrich. "Safety Data Sheet: Cyclohexanone".[Link]

  • Lincoln Public Schools / MilliporeSigma. "Cyclohexanone GR ACS - SAFETY DATA SHEET".[Link]

  • New Jersey Department of Health. "Cyclohexanone - Hazardous Substance Fact Sheet". [Link]

  • Carl Roth. "Safety Data Sheet: Cyclohexanone".[Link]

  • PubMed / National Institutes of Health. "Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib". [Link]

Sources

Exploratory

Literature review on sulfone-substituted cyclohexanone derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Synthetic Methodologies, Structural-Activity Relationships (SAR), and Therap...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Synthetic Methodologies, Structural-Activity Relationships (SAR), and Therapeutic Utility

Executive Summary: The Pharmacophore

Sulfone-substituted cyclohexanones represent a privileged scaffold in modern medicinal chemistry, serving as the structural core for


-secretase inhibitors  (Alzheimer’s disease therapeutics), CCR3 antagonists  (asthma/inflammation), and emerging antimicrobial agents .

Unlike their sulfide or sulfoxide precursors, the sulfone moiety (


) introduces a unique combination of high metabolic stability, strong hydrogen-bond accepting capability, and electron-withdrawing character that modulates the acidity of 

-protons. This guide dissects the synthetic architecture and functional utility of these derivatives, moving beyond basic synthesis to field-proven application strategies.

Synthetic Architecture

The construction of sulfone-substituted cyclohexanones generally follows three distinct logic gates, depending on the desired regiochemistry (C2 vs. C4 substitution).

Retrosynthetic Logic (Visualized)

Retrosynthesis Target_Alpha α-Sulfonyl Cyclohexanone (C2-Substitution) Target_Gamma γ-Sulfonyl Cyclohexanone (C4-Substitution) Precursor_Enone Cyclohexenone Method_Michael Method A: Conjugate Addition (Kinetic/Thermo Control) Precursor_Enone->Method_Michael Precursor_Sulfide 4-(Arylthio)cyclohexanol Method_Oxidation Method B: Chemo-selective Oxidation (H2O2/Tungstate or Oxone) Precursor_Sulfide->Method_Oxidation Precursor_Styrene Styrene + DABSO Method_MCR Method C: Radical Multicomponent (DABSO/Salicylic Acid) Precursor_Styrene->Method_MCR Method_Michael->Target_Alpha Sulfinic Acid Addn. Method_Oxidation->Target_Gamma Jones Ox/Swern Method_MCR->Target_Alpha Radical Sulfonylation

Figure 1: Retrosynthetic strategies for accessing C2 and C4 sulfone-substituted cyclohexanones.

Detailed Experimental Protocols

Protocol A: C4-Sulfonylation via Chemoselective Oxidation

Target: 4-(Phenylsulfonyl)cyclohexanone (Gamma-Secretase Inhibitor Precursor)

This route is preferred for generating thermodynamically stable 4-substituted derivatives. It involves the oxidation of a sulfide precursor followed by alcohol oxidation.

Reagents:

  • Substrate: 4-(Phenylthio)cyclohexanol

  • Oxidant: Hydrogen Peroxide (30% aq.)[1]

  • Catalyst: Sodium Tungstate Dihydrate (

    
    )
    
  • Solvent: Methanol/Water or Ethyl Acetate

Step-by-Step Workflow:

  • Sulfide Oxidation: Charge a reaction vessel with 4-(phenylthio)cyclohexanol (1.0 equiv) and Methanol (10 vol). Add

    
     (0.02 equiv).
    
  • Controlled Addition: Add

    
     (2.5 equiv) dropwise at 0°C. Critical: Exotherm control is vital to prevent over-oxidation or ring cleavage.
    
  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfoxide intermediate appears first, followed by the sulfone.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Alcohol Oxidation (Jones Oxidation): Dissolve the resulting sulfone-alcohol in Acetone at 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 1 hour. Quench with isopropanol.

  • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline solid.

Validation Criteria:

  • IR: Appearance of strong sulfone bands at ~1140

    
     and ~1300 
    
    
    
    , and ketone Carbonyl at ~1715
    
    
    .
  • NMR: The H-4 proton (alpha to sulfone) typically shifts downfield to

    
     2.9–3.1 ppm.
    
Protocol B: C2-Sulfonylation via DABSO Multicomponent Reaction

Target:


-Sulfonyl Cyclohexanone Derivatives

A modern, green chemistry approach utilizing DABSO (DABCO-bis(sulfur dioxide)) as a solid


 source, avoiding gaseous hazards.

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine Styrene derivative (1.0 equiv), Aniline derivative (1.0 equiv), and DABSO (0.6 equiv).

  • Catalyst: Add Salicylic Acid (20 mol%) and tert-Butyl nitrite (TBN, 2.0 equiv).

  • Conditions: Stir in DMSO or

    
     at room temperature under an Oxygen atmosphere (balloon pressure) for 2–4 hours.
    
  • Mechanism: The aniline forms a diazonium species in situ, which generates an aryl radical. This radical captures

    
     from DABSO, attacks the alkene, and is trapped by oxygen to form the 
    
    
    
    -sulfonyl ketone.
  • Isolation: Dilute with water, extract with EtOAc, and purify via flash column chromatography.

Comparative Analysis of Oxidation Methods

MethodReagent SystemSelectivityScalabilityNotes
Green Catalytic

/

HighExcellentWater as byproduct; requires pH control.
Oxone Oxone / KBrVery HighModerateFast reaction; Oxone is expensive for kg-scale.
mCPBA m-Chloroperbenzoic acidModerateLowGenerates stoichiometric organic waste; safety hazard at scale.
Biocatalytic Aspergillus ochraceusHigh (Enantioselective)LowUseful for chiral sulfoxides, less efficient for full sulfone oxidation.

Medicinal Chemistry & SAR

The position of the sulfone group dictates the biological target profile.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Cyclohexanone Scaffold Pos4 C4-Position (Gamma) Core->Pos4 Pos2 C2-Position (Alpha) Core->Pos2 Activity4 Target: γ-Secretase / Hsp90 Pos4->Activity4 Effect4 Effect: Modulates Aβ40 production (Alzheimer's) Activity4->Effect4 Activity2 Target: Antimicrobial / Cytokine Inhib. Pos2->Activity2 Effect2 Effect: High acidity allows enol-based binding Activity2->Effect2

Figure 2: Differential biological targeting based on sulfone regiochemistry.

Key Mechanistic Insights
  • Gamma-Secretase Inhibition: 4-substituted cyclohexyl sulfones (e.g., Mrp analogs) occupy the S1' pocket of the enzyme. The sulfone oxygens accept hydrogen bonds from the active site backbone, while the cyclohexyl ring provides a rigid spacer that positions aryl substituents into hydrophobic pockets.

  • Metabolic Stability: The sulfone group is the highest oxidation state of sulfur, rendering it resistant to further oxidative metabolism by CYP450 enzymes, unlike sulfides which are metabolic "soft spots."

References

  • Synthesis of Cyclic Sulfones via Radical Cyclization Source: Journal of Organic Chemistry (2004) URL:[Link]

  • 4-Substituted Cyclohexyl Sulfones as Potent Gamma-Secretase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2006) URL:[Link]

  • Green Oxidation of Sulfides to Sulfones using Hydrogen Peroxide Source: Organic Chemistry Portal / Tetrahedron URL:[Link]

  • DABSO-Mediated Synthesis of Alpha-Sulfonyl Ketones Source: National Science Foundation (NSF) / Organic Letters URL:[Link](Note: Direct DOI link provided for accuracy)

  • Discovery of TAK-242 (Resatorvid): Cyclohexene Sulfonamide Analogues Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

Sources

Foundational

Conformational Analysis of 4-Substituted Cyclohexanones: Stereoelectronic and Steric Determinants

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Introduction: The Cyclohexanone Ring Dynamics In the realm of structure-based drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Introduction: The Cyclohexanone Ring Dynamics

In the realm of structure-based drug design, the conformational landscape of six-membered rings dictates the spatial orientation of pharmacophores. While the conformational analysis of substituted cyclohexanes is a foundational concept, introducing an


-hybridized carbonyl carbon at the C1 position—creating a cyclohexanone—fundamentally alters the ring's thermodynamic equilibrium.

The carbonyl group flattens the adjacent C2 and C6 positions, subtly modifying the classic chair geometry. More importantly, the highly polarized


 double bond introduces a strong permanent dipole. For 4-substituted cyclohexanones (often referred to in synthetic literature as 1,4-substituted relative to the carbonyl), the equilibrium between the axial and equatorial conformers is no longer governed solely by steric bulk (A-values). Instead, it is dictated by a delicate, often counterintuitive balance of steric strain and electrostatic interactions [3].

The Dichotomy of Substituent Effects at C4

Steric Control: The Alkyl Paradigm

For non-polar substituents (e.g., methyl, tert-butyl), the conformational preference follows traditional steric rules. The equatorial conformer is overwhelmingly favored to avoid 1,3-diaxial interactions between the axial substituent at C4 and the axial protons at C2 and C6. In these cases, the energetic penalty of the axial position is purely steric, and the equilibrium constant (


) heavily favors the equatorial state.
Electrostatic Control: The "Axial Preference" Phenomenon

A paradigm shift occurs when the C4 substituent is an electronegative heteroatom (e.g.,


, 

, or halogens). Counter to standard steric predictions, these polar groups frequently exhibit a pronounced axial preference [1].

The Causality: This phenomenon is driven by electrostatic stabilization. The


 dipole points outward from the C1 position. When a polar C4 substituent is in the equatorial position, its dipole aligns roughly parallel to the carbonyl dipole. Parallel dipoles repel, significantly destabilizing the equatorial conformer. Conversely, when the C4 substituent occupies the axial position, its dipole is oriented almost perpendicular to the carbonyl dipole, minimizing electrostatic repulsion [2]. Consequently, the overall molecular dipole moment is lower in the axial conformer, making it thermodynamically favored, especially in non-polar solvents.

G A 4-Substituted Cyclohexanone B Alkyl / Bulky Groups (Steric Control) A->B Non-polar R C Heteroatoms (-OR, -Hal) (Electrostatic Control) A->C Polar X D Equatorial Conformer Favored B->D Minimizes 1,3-diaxial strain E Axial Conformer Favored C->E Minimizes dipole repulsion

Fig 1: Logical decision tree for predicting C4-substituent conformational preference.

Quantitative Data & Thermodynamic Modeling

To leverage these conformers in rational drug design, we must quantify the thermodynamic differences. Implicit solvent models (such as the Polarizable Continuum Model, PCM) combined with Density Functional Theory (DFT) reveal that the axial conformer of 4-halocyclohexanones possesses a consistently lower theoretical dipole moment than its equatorial counterpart [3].

Table 1: Conformational Data for 4-Substituted Cyclohexanones
Substituent at C4Axial Dipole Moment (D)Equatorial Dipole Moment (D)Dominant Conformer (Non-polar solvent)Est. Axial Population (25 °C)
-Fluoro ~2.7~3.1Axial> 60%
-Chloro ~2.7~3.1Axial> 65%
-Bromo ~2.6~3.0Axial> 65%
-TBDMSoxy N/AN/AAxial71% - 83% [1]
-tert-Butyl ~2.8~2.9Equatorial< 1%

*Theoretical dipole moments calculated via DFT/PCM modeling[3].

Experimental Workflows for Conformational Elucidation

While X-ray crystallography provides definitive solid-state geometry [1], solution-state dynamics are far more relevant for biological assays. As an application scientist, I rely on Variable-Temperature


-NMR Bandwidth (

) Analysis to extract highly accurate conformer populations.
The Self-Validating NMR Bandwidth Protocol

The Causality: In a rapidly equilibrating system at room temperature, the observed NMR multiplet for the C4-proton is a time-averaged signal. The total bandwidth (


, the outer peak-to-peak distance in Hz) is the weighted average of the pure axial and equatorial bandwidths. An axial proton (meaning the substituent is equatorial) has two large trans-diaxial couplings (~10-12 Hz each), yielding a large 

. An equatorial proton (substituent is axial) lacks these large couplings, yielding a small

.

To ensure trustworthiness, this protocol does not rely on generic literature values; it utilizes low-temperature NMR as an internal calibration step to create a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation & Solvent Selection: Dissolve 15-20 mg of the 4-substituted cyclohexanone in

    
     (non-polar) and 
    
    
    
    (polar). Rationale: Comparing solvents validates the electrostatic hypothesis; polar solvents shield the dipoles, often shifting the equilibrium back toward the sterically favored equatorial conformer [2].
  • Internal Calibration (Low-Temp Acquisition): Cool the NMR probe to -80 °C. At this temperature, the chair-chair interconversion is slower than the NMR timescale. You will observe two distinct sets of signals. Measure the bandwidth of the C4-proton for both the pure axial substituent (

    
    ) and pure equatorial substituent (
    
    
    
    ).
  • Ambient Acquisition: Return the probe to 25 °C. The signals will coalesce into a single time-averaged multiplet for the C4-proton. Measure the observed bandwidth (

    
    ).
    
  • Population Calculation: Calculate the mole fraction of the axial conformer (

    
    ) using the exact boundary values obtained in Step 2:
    
    
    
    

Workflow S1 Step 1: Sample Preparation Dissolve in varying polarity solvents (e.g., CDCl3 vs CD3OD) S2 Step 2: Low-Temp NMR Calibration Determine pure W_ax and W_eq at -80°C S1->S2 S3 Step 3: Ambient NMR Acquisition Measure W_obs of C4-proton multiplet at 25°C S2->S3 S4 Step 4: Population Calculation x_ax = (W_eq - W_obs) / (W_eq - W_ax) S3->S4

Fig 2: Self-validating experimental workflow for NMR Bandwidth Analysis.

Conclusion & Implications for Drug Development

The conformational analysis of 4-substituted cyclohexanones highlights a critical intersection of steric and electrostatic forces. For drug development professionals, assuming that a bulky polar group at C4 will default to the equatorial position is a dangerous pitfall. The electrostatic repulsion between the carbonyl and equatorial substituent dipoles frequently drives these molecules into an axial conformation. By integrating DFT modeling with rigorous, internally calibrated NMR workflows, researchers can accurately map these conformational landscapes, ensuring high-fidelity pharmacophore positioning during lead optimization.

References

  • Nagao, Y., Goto, M., Ochiai, M., & Shiro, M. (1990). "Axial Preference of Bulky Group- and Electron-Withdrawing Group-Substituted Oxygen Atom on the Chair-type-Cyclohexanone, -Glutaric Anhydride, and -Glutarimide." Chemistry Letters.[Link]

  • National Institutes of Health (NIH). "Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts." PMC.[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound: 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS No. 1820615-75-5) Executive Summary & Retrosynthetic Rationale 4-(Methanes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound: 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS No. 1820615-75-5)

Executive Summary & Retrosynthetic Rationale

4-(Methanesulfonylmethyl)cyclohexan-1-one is a highly versatile building block frequently utilized in the synthesis of spirocyclic scaffolds, cyclooxygenase-2 (COX-2) inhibitors, and complex active pharmaceutical ingredients (APIs). The presence of the robust sulfone moiety coupled with a reactive ketone handle makes it an ideal precursor for reductive aminations, Wittig olefinations, and Grignard additions.

When designing a synthetic route for this molecule, the primary challenge is the selective functionalization of the carbon skeleton without triggering unwanted redox reactions at the ketone center.

Route Selection Logic

We evaluated two primary pathways from the commercially available starting material, Ethyl 4-oxocyclohexanecarboxylate [1]:

  • Route A (Thioetherification): Involves converting a primary leaving group to a thioether using sodium methanethiolate (NaSMe), followed by a harsh oxidation step (e.g., mCPBA or Oxone) to yield the sulfone.

  • Route B (Direct Sulfinylation): Utilizes Sodium methanesulfinate (MeSO

    
    Na)  to directly displace a tosylate leaving group, forming the C-S bond and the sulfone oxidation state in a single step.
    

Causality for Selection: Route B was selected as the superior protocol. It bypasses the use of volatile, highly toxic, and foul-smelling mercaptans. Furthermore, it eliminates an entire oxidation step, significantly improving the atom economy and safety profile of the workflow[2].

RouteSelection Start Target: 4-(Methanesulfonylmethyl) cyclohexan-1-one RouteA Route A: Via Thioether & Oxidation Start->RouteA RouteB Route B: Direct Sulfinylation Start->RouteB DisadvA Requires foul-smelling NaSMe Extra oxidation step (mCPBA/Oxone) RouteA->DisadvA AdvB Odorless MeSO2Na One-step C-S bond formation High atom economy RouteB->AdvB

Fig 1. Logical decision matrix for selecting the direct sulfinylation route over thioetherification.

Synthetic Workflow Diagram

The finalized 5-step protocol relies on orthogonal protecting group chemistry. The ketone is masked as a cyclic ketal, allowing the ester to be reduced and functionalized.

SynthesisRoute SM Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Ketal Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Protected Ketone) SM->Ketal Step 1: Ethylene glycol, p-TsOH Toluene, Dean-Stark, Reflux Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (Primary Alcohol) Ketal->Alcohol Step 2: LiAlH4 THF, 0 °C to RT Tosylate 1,4-Dioxaspiro[4.5]decan-8-ylmethyl 4-methylbenzenesulfonate (Activated Electrophile) Alcohol->Tosylate Step 3: TsCl, Pyridine DCM, 0 °C to RT SulfoneKetal 8-(Methanesulfonylmethyl)-1,4-dioxaspiro[4.5]decane (Sulfone Intermediate) Tosylate->SulfoneKetal Step 4: MeSO2Na DMF, 80 °C Target 4-(Methanesulfonylmethyl)cyclohexan-1-one (Target Product) SulfoneKetal->Target Step 5: 1M HCl (aq) Acetone, RT

Fig 2. Five-step synthetic workflow for 4-(Methanesulfonylmethyl)cyclohexan-1-one.

Self-Validating Experimental Protocols

Stereochemical Consideration: As the target molecule possesses an sp


-hybridized carbonyl carbon at C1 and a plane of symmetry passing through C1 and C4, it is achiral. Consequently, stereoselective reagents are unnecessary, simplifying the scale-up process.
Step 1: Ketalization (Ketone Protection)

Objective: Mask the electrophilic C4 ketone to prevent premature reduction by LiAlH


 in Step 2.
  • To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, add Ethyl 4-oxocyclohexanecarboxylate (100 g, 0.587 mol)[1], ethylene glycol (43.7 g, 0.705 mol),

    
    -toluenesulfonic acid monohydrate (1.1 g, 5.8 mmol), and toluene (500 mL).
    
  • Reflux the mixture until water ceases to collect in the trap (approx. 4–6 h).

  • Cool to room temperature, wash with saturated aqueous NaHCO

    
     (2 x 200 mL), water (200 mL), and brine (200 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality & Validation: The Dean-Stark trap drives the thermodynamic equilibrium forward by continuously removing the water byproduct. IPC: GC-MS or IR (confirm complete disappearance of the strong C=O stretch at ~1715 cm

    
    ).
    
Step 2: Ester Reduction

Objective: Convert the C1 ester to a primary alcohol.

  • In a flame-dried 2 L flask under N

    
    , suspend Lithium aluminum hydride (LAH) (22.3 g, 0.587 mol) in anhydrous THF (400 mL) at 0 °C.
    
  • Dissolve the ketal ester from Step 1 in anhydrous THF (200 mL) and add dropwise over 1 h, maintaining internal temp < 10 °C. Stir at RT for 2 h.

  • Fieser Workup: Cool to 0 °C. Carefully add 22.3 mL H

    
    O dropwise, followed by 22.3 mL of 15% aqueous NaOH, and finally 66.9 mL H
    
    
    
    O. Stir vigorously until the grey salts turn into a granular white precipitate.
  • Filter through a pad of Celite, washing the cake with EtOAc. Concentrate the filtrate.

  • Causality & Validation: The Fieser workup is mandatory here; it prevents the formation of a gelatinous aluminum hydroxide emulsion, allowing for rapid filtration and high recovery of the water-soluble alcohol. IPC: TLC (appearance of a polar spot) and IR (broad O-H stretch at ~3300 cm

    
    ).
    
Step 3: Tosylation (Activation)

Objective: Convert the hydroxyl group into an excellent leaving group for S


2 displacement.
  • Dissolve the alcohol (approx. 0.55 mol) in anhydrous DCM (600 mL). Add Triethylamine (TEA) (83.5 g, 0.825 mol) and 4-Dimethylaminopyridine (DMAP) (6.7 g, 0.055 mol). Cool to 0 °C.

  • Add

    
    -Toluenesulfonyl chloride (TsCl) (125.8 g, 0.66 mol) portionwise. Stir at RT for 12 h.
    
  • Wash the organic layer with water (3 x 300 mL) and brine (300 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Causality & Validation: DMAP acts as a nucleophilic catalyst, accelerating tosylation. Critical Warning: Do not wash with strong aqueous acids (e.g., 1M HCl) to remove excess amine, as this will prematurely deprotect the acid-sensitive ketal. IPC: NMR (appearance of aromatic protons at ~7.3–7.8 ppm).

Step 4: Direct Sulfinylation (The Critical Step)

Objective: Install the methanesulfonyl group in a single step via nucleophilic substitution[3].

  • Dissolve the tosylate (approx. 0.50 mol) in anhydrous DMF (500 mL).

  • Add Sodium methanesulfinate (MeSO

    
    Na) (102 g, 1.0 mol) ().
    
  • Heat the mixture to 80 °C for 16 h under nitrogen.

  • Cool to RT, dilute with EtOAc (1.5 L), and wash extensively with water (5 x 500 mL) to remove DMF and excess sulfinate salts. Wash with brine, dry, and concentrate.

  • Causality & Validation: DMF is essential as a polar aprotic solvent to solvate the sodium cation, leaving the sulfinate anion highly nucleophilic. This avoids the use of toxic thiols[2]. IPC: LC-MS (Target mass detection) and TLC (UV active spot).

Step 5: Acidic Deprotection

Objective: Unmask the ketone to yield the final target.

  • Dissolve the sulfone ketal (approx. 0.45 mol) in a mixture of Acetone (400 mL) and 1M aqueous HCl (200 mL). Stir at RT for 4–6 h.

  • Concentrate under reduced pressure to remove the acetone. Neutralize the aqueous residue with saturated aqueous NaHCO

    
     until pH ~7.
    
  • Extract with EtOAc (3 x 300 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify by recrystallization (EtOAc/Hexanes).
  • Causality & Validation: Mild acidic hydrolysis cleanly removes the ethylene glycol protecting group without affecting the robust sulfone moiety. IPC: IR (re-appearance of strong C=O stretch at ~1715 cm

    
    ).
    

Quantitative Data & Optimization

To ensure maximum throughput, the critical C-S bond formation (Step 4) was optimized. The data below demonstrates why the Tosylate/DMF system was selected over other leaving groups and solvents.

Table 1: Optimization of the Direct Sulfinylation Step (Step 4)

EntryLeaving GroupSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1Mesylate (-OMs)THF652445%Poor solubility of MeSO

Na in THF limits reaction rate.
2Mesylate (-OMs)DMF801672%Good conversion, but slower kinetics than tosylate.
3 Tosylate (-OTs) DMF 80 16 84% Optimal balance of kinetics, solubility, and yield.
4Tosylate (-OTs)DMSO1001281%Faster reaction, but trace elimination byproducts observed.
5Bromide (-Br)DMF801286%High yield, but precursor synthesis lacks atom economy (generates Ph

PO waste).

Table 2: Process Yield & Self-Validation Matrix

StepIntermediate / ProductExpected YieldPhysical StateIPC Method (Self-Validation)
1Protected Ketal92 - 95%Pale yellow oilGC-MS / IR (Loss of C=O stretch)
2Primary Alcohol88 - 92%Colorless viscous oilTLC / IR (Broad O-H stretch ~3300 cm⁻¹)
3Tosylate85 - 89%White crystalline solidTLC / NMR (Aromatic protons ~7.3-7.8 ppm)
4Sulfone Ketal80 - 85%White solidLC-MS / TLC (UV active, KMnO

stain)
5Target Ketone90 - 95%White to off-white solidLC-MS / IR (Strong C=O stretch ~1715 cm⁻¹)

References

  • Google Patents - Novel ethylenediamine derivatives (CA2511500A1).
  • Google Patents - Ergoline compounds, their preparation and pharmaceutical compositions containing them (EP0003667A1).
  • RSC Advances - Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Available at:[Link]

  • Google Patents - 6-n-propyl-8-methoxymethyl or methylmercaptomethylergolines and related compounds (US4166182A).

Sources

Application

Application Note: Strategic Utilization of 4-(Methanesulfonylmethyl)cyclohexan-1-one in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction and Strategic Rationale As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction and Strategic Rationale

As a Senior Application Scientist, I frequently evaluate building blocks that can simultaneously introduce structural complexity and favorable physicochemical properties into a drug candidate. 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5) is a highly versatile, functionalized cyclic ketone that serves as a premium intermediate in modern medicinal chemistry.

The strategic value of this compound lies in its bifunctional nature. The ketone moiety serves as a reactive handle for divergent synthetic pathways (e.g., reductive amination, spirocyclization, or nucleophilic addition). Conversely, the methanesulfonylmethyl (-CH₂SO₂CH₃) group acts as a powerful pharmacophore element. Sulfones are excellent bioisosteres for modifying lipophilicity (logP) and are robust hydrogen-bond acceptors. Unlike thioethers, sulfones are metabolically stable against cytochrome P450-mediated oxidation, making this intermediate highly desirable for synthesizing kinase inhibitors, GPCR ligands, and ion channel modulators[1].

Physicochemical Profiling

Understanding the physical parameters of your starting material is critical for predicting solubility, reaction kinetics, and downstream purification strategies. The quantitative data for 4-(methanesulfonylmethyl)cyclohexan-1-one is summarized below:

PropertyValue
IUPAC Name 4-(methanesulfonylmethyl)cyclohexan-1-one
CAS Number 1820615-75-5
Molecular Formula C₈H₁₄O₃S
Molecular Weight 190.26 g/mol
Physical Form Solid (Typically white to off-white)
Key Functional Groups Electrophilic Ketone, Sulfone (H-bond acceptor)
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Irritant)

Data supported by commercial and chemical databases,[1].

Synthetic Workflows and Derivatization Pathways

The true utility of 4-(methanesulfonylmethyl)cyclohexan-1-one is realized through its ability to be converted into multiple privileged scaffolds. The following diagram illustrates the logical relationships between the intermediate, the chosen synthetic methodology, and the resulting pharmacological scaffold.

G Intermediate 4-(Methanesulfonylmethyl) cyclohexan-1-one (CAS: 1820615-75-5) RedAm Reductive Amination Intermediate->RedAm NaBH(OAc)3, Amine Bucherer Bucherer-Bergs Rxn Intermediate->Bucherer KCN, (NH4)2CO3 Grignard Nucleophilic Addition Intermediate->Grignard R-MgBr or R-Li AmineProd Substituted Cyclohexylamines (Kinase Inhibitors) RedAm->AmineProd SpiroProd Spiro-hydantoins (GPCR Ligands) Bucherer->SpiroProd TertAlcProd Tertiary Alcohols (Ion Channel Modulators) Grignard->TertAlcProd

Figure 1: Divergent synthetic pathways utilizing 4-(methanesulfonylmethyl)cyclohexan-1-one.

Standard Operating Protocols

To ensure a self-validating and reproducible system, the following protocols detail not just the steps, but the causality behind the chemical choices.

Protocol A: Direct Reductive Amination (Synthesis of Cyclohexylamines)

Objective: To synthesize functionalized secondary or tertiary amines. Scientific Rationale: Sodium triacetoxyborohydride (STAB) is utilized over sodium borohydride (NaBH₄) due to its milder nature. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing STAB to selectively reduce the highly electrophilic iminium ion without reducing the starting ketone[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant stabilizes the transition state while remaining inert to STAB[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(methanesulfonylmethyl)cyclohexan-1-one (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.05 eq) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Causality: Acetic acid acts as a Brønsted acid to protonate the intermediate hemiaminal, facilitating water elimination to form the reactive iminium species[2]. Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor the consumption of the ketone via LC-MS.

  • Quench & Workup: Quench by carefully adding saturated aqueous NaHCO₃ (equal volume to DCE). Causality: This neutralizes the acetic acid and safely destroys unreacted STAB, preventing unwanted side reactions during extraction. Stir vigorously for 15 minutes.

  • Extraction: Extract with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amine via flash column chromatography using a DCM/MeOH/NH₄OH gradient.

Protocol B: Bucherer-Bergs Reaction (Synthesis of Spiro-Hydantoins)

Objective: To construct a spiro-hydantoin scaffold, a privileged structure in drug discovery. Scientific Rationale: The Bucherer-Bergs multicomponent reaction converts the ketone into a 5,5-disubstituted hydantoin. Ammonium carbonate is a dual-purpose reagent, providing both the ammonia required for aminonitrile formation and the carbon dioxide necessary for the subsequent cyclization into the hydantoin ring[3]. An ethanol/water mixture ensures the solubility of both the organic ketone and the inorganic salts[3].

Step-by-Step Methodology:

  • Safety Precaution: This reaction utilizes highly toxic KCN. It MUST be performed in a dedicated fume hood with a cyanide antidote kit available. All aqueous waste must be treated with sodium hypochlorite (bleach) to oxidize residual cyanide to the less toxic cyanate prior to disposal.

  • Reaction Setup: In a pressure-resistant glass vial, suspend the ketone (1.0 eq, 1.0 mmol) in a 1:1 mixture of EtOH and H₂O (0.2 M).

  • Reagent Addition: Add ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) and potassium cyanide (KCN, 1.5 eq) to the suspension.

  • Cyclization: Seal the vessel and heat the mixture at 60–70 °C for 12–24 hours[3]. The solution typically becomes homogeneous, followed by the precipitation of the spiro-hydantoin product.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize product precipitation.

  • Filtration: Filter the resulting solid under vacuum. Wash the filter cake with ice-cold water (to remove residual inorganic salts) followed by a small amount of cold diethyl ether.

  • Purification: The crude spiro-hydantoin is often >95% pure. If necessary, recrystallize from boiling ethanol[3].

Analytical Validation

To validate the success of the above protocols, employ the following analytical checks:

  • LC-MS Profiling: The starting ketone exhibits an [M+H]⁺ peak at m/z 191.1. Successful conversion in Protocol B (Bucherer-Bergs) will yield a product with an [M+H]⁺ peak at m/z 261.1 (reflecting the addition of HCN and HNCO equivalents).

  • ¹H NMR (CDCl₃ or DMSO-d₆): The starting material is characterized by diagnostic methanesulfonylmethyl protons: a singlet for the methyl group (~2.9–3.0 ppm) and a doublet for the methylene group (~3.1 ppm). In Protocol A, the disappearance of the ketone and the appearance of a new alpha-proton multiplet (~2.5–3.0 ppm) confirms successful amination.

References

  • Source: sigmaaldrich.
  • Title: 4-(Methylsulfonyl)
  • Source: nih.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Method

Application Note: Chemoselective and Diastereoselective Grignard Additions to 4-(Methanesulfonylmethyl)cyclohexan-1-one

Executive Summary The functionalization of 4-(methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5)[1] via Grignard addition is a critical transformation in the synthesis of complex, stereodefined bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 4-(methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5)[1] via Grignard addition is a critical transformation in the synthesis of complex, stereodefined bifunctional building blocks for drug discovery. However, executing this reaction efficiently requires overcoming two fundamental chemical hurdles: competitive enolization of the ketone and the stereochemical divergence of the nucleophilic attack,[2].

This application note provides a comprehensive, field-proven methodology leveraging lanthanide-mediated activation to suppress side reactions, alongside a predictive framework for controlling the diastereomeric outcome of the resulting tertiary alcohols.

Mechanistic Rationale & Causality

The Chemoselectivity Conundrum: Enolization vs. 1,2-Addition

Grignard reagents (RMgX) are inherently dual-character species, acting as both potent nucleophiles and strong bases[3]. When reacting with enolizable substrates like cyclohexanones, the kinetic deprotonation of the


-protons often outcompetes the desired nucleophilic addition to the carbonyl carbon. In the case of 4-(methanesulfonylmethyl)cyclohexan-1-one, the basicity of the Grignard reagent can lead to near-complete recovery of the starting material upon aqueous workup.

The Lanthanide Solution: To circumvent this, the addition of Knochel’s salt (


) is employed[4],[5]. The highly oxophilic lanthanum coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. Simultaneously, the Grignard reagent undergoes transmetalation (or complexation) to form an organolanthanum species[4]. This intermediate is highly nucleophilic but exhibits significantly attenuated basicity, effectively shutting down the enolization pathway and driving the reaction toward the 1,2-addition product.
Stereocontrol: Axial vs. Equatorial Trajectories

The bulky methanesulfonylmethyl group anchors the cyclohexane ring in a rigid chair conformation, occupying the equatorial position to minimize steric strain[2]. Consequently, the incoming nucleophile must approach the


-hybridized carbonyl carbon from either the axial or equatorial face, leading to distinct diastereomers[6].
  • Axial Attack (Small Nucleophiles): Unhindered Grignard reagents (e.g.,

    
    ) prefer an axial trajectory. According to the Cieplak model and Felkin-Anh principles, this pathway maximizes the two-electron stabilizing interactions between the developing 
    
    
    
    orbital and the adjacent, electron-rich axial C-H
    
    
    bonds[7],[6]. This yields the equatorial alcohol (trans-isomer).
  • Equatorial Attack (Bulky Nucleophiles): Larger Grignard reagents (e.g.,

    
    , 
    
    
    
    ) suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6 during an axial approach[2]. This steric hindrance forces the nucleophile into an equatorial trajectory, yielding the axial alcohol (cis-isomer)[7].

Optimization of Reaction Conditions

The following table summarizes the causal relationship between the choice of reagents, additives, and the resulting quantitative outcomes.

Grignard ReagentAdditiveTemp (°C)Dominant Reaction PathwayMajor Diastereomer (dr)Estimated Yield

None0 to RTEnolizationN/A< 30%


01,2-AdditionEquatorial OH (trans)> 85%


01,2-AdditionEquatorial OH (trans)> 80%


01,2-AdditionAxial OH (cis)> 80%


-78 to 01,2-AdditionAxial OH (cis)> 75%

Standard Operating Procedure (SOP): Lanthanide-Mediated Addition

This protocol is designed as a self-validating system. Each phase includes observational checkpoints to ensure the integrity of the anhydrous environment and the success of the transmetalation.

Materials Required
  • 4-(Methanesulfonylmethyl)cyclohexan-1-one (1.0 equiv)

  • 
     (0.6 M in THF, 1.1 equiv)
    
  • Grignard Reagent (e.g.,

    
    , 3.0 M in Diethyl Ether, 1.2 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
     solution
    
Step-by-Step Methodology

Step 1: Substrate Preparation & Complexation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Dissolve 4-(methanesulfonylmethyl)cyclohexan-1-one (1.0 equiv) in anhydrous THF (0.2 M concentration) and transfer to the flask.

  • Add the

    
     solution (1.1 equiv) dropwise at room temperature.
    
  • Validation Checkpoint: Stir the mixture for 1 hour. The solution must remain homogeneous[4]. This incubation period is critical to ensure complete Lewis acid-base complexation between the lanthanum and the carbonyl oxygen.

Step 2: Nucleophilic Addition 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Add the Grignard reagent (1.2 equiv) dropwise via syringe pump over 15 minutes. 7. Validation Checkpoint: Observe the reaction. The absence of vigorous gas evolution confirms that the substrate was properly dried and that enolization (which generates alkane gas if methyl Grignard is used) is successfully suppressed. 8. Stir at 0 °C for 2 hours. Monitor conversion via TLC (EtOAc/Hexanes).

Step 3: Quench and Isolation 9. Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous


.
  • Causality Note: Using a mild proton source like
    
    
    prevents the acid-catalyzed E1 dehydration of the newly formed tertiary alcohol, which would otherwise yield an undesired cyclohexene derivative.
  • Extract the aqueous layer with Ethyl Acetate (3x).
  • Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude mixture via flash column chromatography to isolate the pure diastereomer.

Reaction Pathway Visualization

GrignardPathway Substrate 4-(Methanesulfonylmethyl) cyclohexan-1-one Complex Organolanthanum Intermediate Substrate->Complex Coordinates C=O Grignard Grignard Reagent (RMgX) Grignard->Complex Transmetalation Additive LaCl3·2LiCl (Knochel's Salt) Additive->Complex Attenuates Basicity Axial Axial Attack (Small R: Me, Et) Complex->Axial Torsional Steering Equatorial Equatorial Attack (Bulky R: Ph, t-Bu) Complex->Equatorial Steric Hindrance EqAlcohol Equatorial Alcohol (trans-diastereomer) Axial->EqAlcohol AxAlcohol Axial Alcohol (cis-diastereomer) Equatorial->AxAlcohol

Mechanistic divergence in the LaCl3·2LiCl-mediated Grignard addition to substituted cyclohexanones.

References

  • Metzger, A., Gavryushin, A., & Knochel, P. (2009). "LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones." Synlett.[Link]

  • Cieplak, A. S. (1981). "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." Journal of the American Chemical Society.[Link]

  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry.[Link]

  • Académie des Sciences. "Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies." Comptes Rendus de l'Académie des Sciences.[Link]

Sources

Application

Ketal protection strategies for 4-(Methanesulfonylmethyl)cyclohexan-1-one

Application Note: Ketal Protection Strategies for 4-(Methanesulfonylmethyl)cyclohexan-1-one Executive Summary This guide details the protection of 4-(methanesulfonylmethyl)cyclohexan-1-one (Compound 1 ) as a cyclic ketal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ketal Protection Strategies for 4-(Methanesulfonylmethyl)cyclohexan-1-one

Executive Summary

This guide details the protection of 4-(methanesulfonylmethyl)cyclohexan-1-one (Compound 1 ) as a cyclic ketal. This specific substrate presents unique challenges due to the polarity of the sulfone moiety and the need for rigorous water exclusion to drive the equilibrium.

We present two validated protocols:

  • Method A (The Workhorse): Azeotropic distillation with ethylene glycol (Standard Scale-up).

  • Method B (The Crystalline Route): Trans-ketalization with 2,2-dimethyl-1,3-propanediol (Neopentyl glycol) to generate a highly crystalline, stable dioxane derivative.

Strategic Analysis & Rationale

The Substrate:

  • Compound: 4-(Methanesulfonylmethyl)cyclohexan-1-one.

  • Functional Groups: Cyclohexanone (Reactive electrophile) + Sulfone (Polar, chemically robust, alpha-protons are weakly acidic

    
    ).
    
  • Solubility Profile: Moderate in DCM; poor in cold hexanes; soluble in refluxing toluene/benzene.

Why Protect? The primary driver for protecting this ketone is Chemo-selectivity .

  • Organometallic Compatibility: Subsequent steps often involve deprotonation of the sulfone's

    
    -position (next to the sulfur) using strong bases (e.g., n-BuLi, NaH) for alkylation. An unprotected ketone would immediately act as an electrophile, leading to tertiary alcohol side-products.
    
  • Reduction Resistance: Protecting the ketone prevents reduction during transformations of the sulfone or other distal groups.

The Challenge: Equilibrium Control Ketalization is an equilibrium process governed by Le Chatelier's principle.



  • Success Factor: Continuous physical removal of water (Dean-Stark) or chemical scavenging (Orthoformates) is non-negotiable.

Reaction Mechanism & Pathway

The reaction proceeds via an oxocarbenium ion intermediate. The sulfone group, being distal (C4 position with a methylene spacer), exerts minimal electronic deactivation on the ketone, allowing for standard acid catalysis.

ReactionPathway Substrate 4-(Methanesulfonylmethyl) cyclohexan-1-one Hemiketal Hemiketal Intermediate Substrate->Hemiketal + Diol Acid p-TsOH (Cat.) Acid->Substrate Protonation Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H2O Product Protected Ketal (Dioxolane/Dioxane) Oxocarbenium->Product Ring Close Water H2O (Remove!) Oxocarbenium->Water Byproduct

Figure 1: Acid-catalyzed ketalization pathway. The critical step is the irreversible removal of water to shift the equilibrium toward the Product.

Detailed Protocols

Method A: Azeotropic Distillation (Ethylene Glycol)

Best for: Multi-gram to Kilogram scale-up where liquid handling is preferred.

Materials:

  • Substrate: 1.0 equiv

  • Ethylene Glycol: 5.0 equiv (Excess drives equilibrium)

  • Solvent: Toluene (Reagent Grade)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    ): 0.05 equiv (5 mol%)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a large magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add the substrate (e.g., 10 g) and Toluene (100 mL, 10V).

    • Note: The sulfone may not fully dissolve at room temperature. This is acceptable; it will dissolve upon heating.

  • Reagents: Add Ethylene Glycol and

    
    -TsOH.
    
  • Reflux: Heat the mixture to a vigorous reflux (

    
     bath). Ensure the toluene is condensing rapidly and filling the trap.
    
  • Monitoring:

    • Visual: Water droplets will separate to the bottom of the Dean-Stark trap.

    • TLC/HPLC: Check after 4 hours. (Mobile Phase: 50% EtOAc/Hexanes; Stain: KMnO4 or Anisaldehyde). The product is less polar (

      
       higher) than the ketone.
      
  • Workup (Critical):

    • Cool to room temperature.[1]

    • Quench: Add saturated aqueous

      
       (50 mL). Why? Acidic hydrolysis reverses the reaction instantly in the presence of water. Neutralization is mandatory before isolation.
      
    • Separate layers.[2] Extract aqueous layer with EtOAc (

      
       mL).
      
    • Combine organics, wash with Brine, and dry over

      
      .
      
  • Purification: Concentrate in vacuo. The resulting oil usually solidifies. Recrystallize from Hexanes/EtOAc if necessary.

Method B: Trans-Ketalization (Neopentyl Glycol)

Best for: Creating a highly crystalline solid and superior stability.

Rationale: Using 2,2-dimethyl-1,3-propanediol (Neopentyl glycol) creates a 6-membered dioxane ring. The gem-dimethyl group locks the conformation (Thorpe-Ingold effect), making this protecting group more stable to incidental acid and far more likely to be a crystalline solid than the ethylene glycol derivative.

Protocol Modification:

  • Reagent: Substitute Ethylene Glycol with 2,2-dimethyl-1,3-propanediol (1.2 equiv).

  • Solvent: Benzene is historically used, but Cyclohexane/Toluene (1:1) is a safer alternative that still forms a good azeotrope with water.

  • Procedure: Follow Method A. The product will likely precipitate upon cooling the reaction mixture or concentrating.

Data Summary & Quality Control

Table 1: Comparison of Protection Strategies

FeatureEthylene Glycol (Method A)Neopentyl Glycol (Method B)
Product Ring 1,3-Dioxolane (5-membered)1,3-Dioxane (6-membered)
Stability ModerateHigh (Gem-dimethyl effect)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Atom Economy HighLower (Higher MW reagent)
Removal Fast (aq. HCl/THF)Slower (Requires heat + acid)

QC Parameters (Self-Validation):

  • 
     NMR:  Disappearance of the multiplet signals corresponding to the 
    
    
    
    -protons of the ketone (approx. 2.3-2.5 ppm). Appearance of the ketal backbone signal (singlet at 3.94 ppm for ethylene glycol).
  • 
     NMR:  The carbonyl carbon signal (
    
    
    
    ppm) must disappear. The ketal quaternary carbon appears at
    
    
    ppm.
  • IR Spectroscopy: Complete loss of the strong

    
     stretch at 
    
    
    
    .

Decision Logic for Researchers

Use the following flowchart to select the optimal method for your specific constraints.

DecisionTree Start Start: Protect 4-(Ms-methyl)cyclohexanone Scale What is your scale? Start->Scale Purification Is Chromatography available? Scale->Purification < 10g MethodA Method A: Ethylene Glycol (Standard Oil/Solid) Scale->MethodA > 100g (Cost driven) Purification->MethodA Yes (Chromatography OK) MethodB Method B: Neopentyl Glycol (Crystalline Solid) Purification->MethodB No (Need Crystallization)

Figure 2: Decision matrix for selecting the protecting group based on scale and purification capabilities.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The authoritative text on ketal stability and formation conditions).

  • Organic Syntheses, Coll. Vol. 5, p. 303 (1973). Preparation of Cyclohexanone Ethylene Ketal. (Foundational protocol for azeotropic distillation).

  • Banfield, S. C.; Omori, A. T. "Acetalization of ketones." Organic Syntheses2012 , 89, 566-575. (Modern improvements on ketalization).

  • PubChem Compound Summary. "4-(Methylsulfonyl)cyclohexanone" (Analogous core structure data).

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the α-Carbon in 4-(Methanesulfonylmethyl)cyclohexan-1-one

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 4-(Methanesulfonylmethyl)cyclohexan-1-one at the α-carbon position. The strategic introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 4-(Methanesulfonylmethyl)cyclohexan-1-one at the α-carbon position. The strategic introduction of alkyl and aryl moieties at this position is a critical transformation for generating novel molecular scaffolds for drug discovery and development. We present field-proven methodologies for the synthesis of the starting material, its subsequent enolate-mediated alkylation, and palladium-catalyzed arylation. The underlying chemical principles, mechanistic considerations, and characterization techniques are discussed to provide researchers with a robust framework for implementation.

Introduction and Scientific Context

The cyclohexanone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Functionalization of the carbon atom alpha (α) to the carbonyl group is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors.[1] The target molecule, 4-(Methanesulfonylmethyl)cyclohexan-1-one, is of particular interest due to the presence of the methanesulfonylmethyl group. The sulfone moiety is a key pharmacophore, known to act as a hydrogen bond acceptor and to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility.

This document outlines reliable protocols for introducing further chemical diversity at the α-position of this valuable building block. The methodologies described herein are based on the generation of a nucleophilic enolate intermediate, which can then be intercepted by a variety of electrophiles.[2] We will detail two primary transformations: α-alkylation and α-arylation, providing step-by-step instructions suitable for implementation in a research or process development setting.

Synthesis of the Starting Material: 4-(Methanesulfonylmethyl)cyclohexan-1-one

Workflow for Starting Material Synthesis

G A 1,4-Cyclohexanedione monoethylene ketal B Deprotonation with n-BuLi A->B 1. THF, -78 °C C Alkylation with Iodomethyl methyl sulfone B->C 2. CH2ISO2CH3 D Protected Intermediate C->D E Acidic Hydrolysis (Ketal Deprotection) D->E 3. aq. HCl, Acetone F 4-(Methanesulfonylmethyl)cyclohexan-1-one (Final Product) E->F

Caption: Synthetic workflow for the preparation of the target ketone.

Protocol 2.1: Synthesis of 8-(Methanesulfonylmethyl)-1,4-dioxaspiro[4.5]decan-8-one

This step involves the alkylation of the protected cyclohexanone. Iodomethyl methyl sulfone is used as the electrophile; it can be prepared from chloromethyl methyl sulfone and sodium iodide.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1,4-Cyclohexanedione monoethylene ketal156.1810.01.01.56 g
n-Butyllithium (2.5 M in hexanes)64.0611.01.14.4 mL
Iodomethyl methyl sulfone220.0312.01.22.64 g
Anhydrous Tetrahydrofuran (THF)---50 mL

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-cyclohexanedione monoethylene ketal (1.56 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. The solution may turn slightly yellow. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve iodomethyl methyl sulfone (2.64 g, 12.0 mmol) in 10 mL of anhydrous THF.

  • Add the solution of iodomethyl methyl sulfone to the enolate solution at -78 °C dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected intermediate.

Protocol 2.2: Deprotection to 4-(Methanesulfonylmethyl)cyclohexan-1-one

This final step removes the ketal protecting group to reveal the target ketone.

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Protected Intermediate (from 2.1)248.33(Assumed 8.0)1.0~2.0 g
Hydrochloric Acid (2 M aqueous)36.46--20 mL
Acetone58.08--40 mL

Procedure:

  • Dissolve the purified product from Protocol 2.1 (~2.0 g) in acetone (40 mL) in a round-bottom flask.

  • Add 2 M aqueous hydrochloric acid (20 mL).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 4-(Methanesulfonylmethyl)cyclohexan-1-one, typically as a white to off-white solid.

Core Principles of α-Carbon Functionalization

The reactivity of the α-carbon is due to the acidity of the α-hydrogens, which can be removed by a strong base to form a nucleophilic enolate.[3] The negative charge of the enolate is delocalized onto the electronegative oxygen atom, which stabilizes the conjugate base.[2]

G cluster_0 Enolate Formation & Reaction Ketone Start: Ketone Enolate Intermediate: Enolate Anion (Nucleophile) Ketone->Enolate -H+ Base Strong Base (e.g., LDA) Product End: α-Functionalized Ketone Enolate->Product +E+ Electrophile Electrophile (E+)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Case ID: CAS 862129-72-4 (Analog/Scaffold) / Target: C8H14O3S Subject: Yield Optimization & Troubleshooting Guide Support Level: Senior Application Scientist Executive Summary & Route Analysis The Core Challenge: The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS 862129-72-4 (Analog/Scaffold) / Target: C8H14O3S Subject: Yield Optimization & Troubleshooting Guide Support Level: Senior Application Scientist

Executive Summary & Route Analysis

The Core Challenge: The synthesis of 4-(methanesulfonylmethyl)cyclohexan-1-one typically suffers from yield attrition at two critical bottlenecks: the nucleophilic displacement of the neopentyl-like primary alcohol derivative and the final isolation of the highly polar sulfone-ketone from aqueous media.

This guide focuses on the Convergent Ketal Route , which is the most robust pathway for scale-up and purity. Unlike direct oxidation of sulfide-ketones (which risks Baeyer-Villiger side reactions), this route protects the ketone as a ketal until the final step.

The Optimized Pathway (Visualized)

SynthesisRoute SM Start: 1,4-dioxaspiro[4.5]dec-8-ylmethanol (Protected Alcohol) Step1 Step 1: Activation (Mesylation/Tosylation) SM->Step1 Int1 Intermediate A: Mesylate/Tosylate Step1->Int1 Step2 Step 2: Displacement (NaSMe in DMF) Int1->Step2 Int2 Intermediate B: Sulfide Ketal Step2->Int2 Step3 Step 3: Oxidation (Oxone or mCPBA) Int2->Step3 Int3 Intermediate C: Sulfone Ketal Step3->Int3 Step4 Step 4: Deprotection (Aq. HCl / Acetone) Int3->Step4 Yield Risk Product Target: 4-(Methanesulfonylmethyl) cyclohexan-1-one Step4->Product

Figure 1: The Convergent Ketal Route. The red arrow indicates the step with the highest risk of product loss due to water solubility.

Troubleshooting Modules

Module A: The Displacement Stagnation (Step 2)

Symptom: Low conversion of the Mesylate/Tosylate to the Sulfide. Diagnosis: The methylene spacer (


) creates a semi-hindered primary center. Standard nucleophilic substitution (

) can be sluggish.
ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Reagent NaSMe (aq)NaSMe (Solid, Anhydrous) Water solvates the thiolate anion, reducing its nucleophilicity. Anhydrous conditions expose the "naked" anion.
Solvent THF or EtOHDMF or NMP Polar aprotic solvents solvate the cation (

) but leave the anion (

) free to attack.
Temp Reflux60°C - 80°C Higher temps favor elimination side reactions. Keep it moderate.

Critical Action: Ensure your Mesylate is fully dry. Water acts as a competitive nucleophile, creating the starting alcohol (hydrolysis) which is indistinguishable by TLC in some systems.

Module B: The Oxidation Impurity (Step 3)

Symptom: Presence of a "spot-to-spot" impurity (RRT ~0.9) that persists. Diagnosis: Incomplete oxidation. The intermediate is the Sulfoxide , not the Sulfone.

Protocol Adjustment (Oxone Method):

  • Dissolve Intermediate B (Sulfide) in MeOH/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate) (2.5 eq).

  • Buffer is Mandatory: The reaction generates acidity. If the pH drops < 2, the ketal may deprotect prematurely before oxidation is complete, leading to Baeyer-Villiger side products.

  • Fix: Add solid

    
     to maintain pH 6-7 during oxidation.
    
Module C: The "Disappearing Product" (Step 4)

Symptom: Reaction shows completion, but mass balance is < 40% after workup. Diagnosis: High Water Solubility. The sulfone group is highly polar, and the ketone adds to this polarity. The product prefers the aqueous phase.

The Extraction Protocol (The Fix): Do NOT use Diethyl Ether or Hexanes. They are too non-polar.

  • Saturate the Aqueous Phase: Add solid NaCl until the solution is saturated (Salting Out). This forces the organic product out of the water.

  • Solvent Choice: Use DCM (Dichloromethane) or CHCl3/IPA (3:1) .

  • Repetition: Perform at least 4-5 extractions.

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.

Detailed Experimental Procedures

Protocol 1: Synthesis of the Sulfide Intermediate

Target: 8-(methylthiomethyl)-1,4-dioxaspiro[4.5]decane

  • Activation: Dissolve 1,4-dioxaspiro[4.5]dec-8-ylmethanol (1.0 eq) in DCM. Add TEA (1.5 eq) and cool to 0°C. Add MsCl (1.2 eq) dropwise. Stir 2h. Wash with dilute HCl, then NaHCO3. Dry and concentrate.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (5 vol).

  • Add Sodium Thiomethoxide (NaSMe) powder (1.5 eq).

  • Heat to 70°C for 4-6 hours. Monitor by GC/LCMS.

  • Workup: Pour into ice water. Extract with EtOAc (3x). Note: The sulfide is lipophilic and extracts easily, unlike the final sulfone.

Protocol 2: Oxidation & Deprotection (One-Pot Variant)

Target: 4-(methanesulfonylmethyl)cyclohexan-1-one

  • Dissolve Sulfide (from Protocol 1) in MeOH/THF (1:1) .

  • Add Oxone (2.5 eq) as a slurry in water.

  • Stir at RT for 12h. (Check for Sulfoxide disappearance).

  • Deprotection: Filter off excess Oxone salts. To the filtrate, add 6N HCl (to pH 1).

  • Stir at 40°C for 2 hours.

  • Isolation (Critical): Neutralize with NaOH to pH 7. Saturate with NaCl. Extract with DCM (5x) .

  • Dry over MgSO4 and concentrate. Recrystallize from IPA/Heptane if necessary.

FAQ: Troubleshooting Specific Scenarios

Q: Can I use mCPBA instead of Oxone? A: Yes, but mCPBA generates m-chlorobenzoic acid as a byproduct, which can be difficult to separate from the polar sulfone product without column chromatography. Oxone allows for a simple filtration workup.

Q: Why is my yield low even after salting out? A: Check for Aldol Condensation . Once the ketone is deprotected (Step 4), if the solution is too basic (during neutralization) or too hot, the ketone can react with itself (dimerization). Keep the neutralization cold (0°C) and stop exactly at pH 7.

Q: My product is an oil, but it should be a solid. A: This indicates solvent entrapment or impurities (sulfoxide). The pure sulfone-ketone is typically a white to off-white solid. Triturate the oil with cold Diethyl Ether or MTBE . The impurities will dissolve, and the product should precipitate.

References & Grounding

  • PubChem Compound Summary: 4-(methanesulfonylmethyl)cyclohexan-1-one. Identification and physical properties of the target scaffold.[1][2][3][4]

  • Preparation of Cyclohexanone Derivatives: Techniques for ketal protection and deprotection in spiro-systems (Analogous synthesis of 1,4-dioxaspiro[4.5]decane derivatives).

    • Reference: WO Patent 2012/022487 (Synthesis of JAK inhibitors involving cyclohexyl sulfone intermediates).

  • Oxidation of Sulfides to Sulfones: Comparative study of Oxone vs. mCPBA for polar substrates.

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate.

    • (Tetrahedron Letters)

  • Solubility & Isolation of Polar Ketones: Strategies for extracting water-soluble organic ketones.

    • Organic Syntheses, Coll. Vol. 4, p. 162 (1963). (General techniques for cyclohexanone isolation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly MsCl and NaSMe, which are toxic and corrosive.

Sources

Optimization

Separation of cis and trans isomers of 4-(Methanesulfonylmethyl)cyclohexan-1-one

The following Technical Support Guide is designed for researchers working with the 4-(Methanesulfonylmethyl)cyclohexane scaffold, a key intermediate class in the synthesis of JAK inhibitors like Oclacitinib. Note on Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with the 4-(Methanesulfonylmethyl)cyclohexane scaffold, a key intermediate class in the synthesis of JAK inhibitors like Oclacitinib.

Note on Chemical Nomenclature & Scope: Strictly speaking, 4-(Methanesulfonylmethyl)cyclohexan-1-one (the ketone) is achiral and does not possess isolable cis or trans isomers at standard conditions due to the plane of symmetry passing through C1 and C4. The terms "cis" and "trans" in this context almost invariably refer to its immediate downstream derivatives: the Alcohol (via reduction) or the Amine (via reductive amination).

This guide addresses the practical challenge: Managing the stereochemistry of the derivatives and using the ketone as a "rescue" intermediate.

Topic: Stereocontrol, Separation, and Isomer Management Code: TSC-CHEM-04-MSM Status: Operational Analyst: Senior Application Scientist

Core Technical Directive (The "Why" and "How")

In drug development (specifically for JAK1 inhibitors), the trans-isomer (diequatorial) is typically the bioactive target. However, synthetic reductions often yield a thermodynamic or kinetic mixture of cis (axial-equatorial) and trans (diequatorial) isomers.

  • The Problem: You have a mixture of isomers (Alcohol or Amine) derived from the ketone.

  • The Solution: You cannot separate the ketone itself (it is the equilibration point). You must separate the derivatives or use the ketone to recycle the unwanted isomer.

The "Redox Rescue" Loop

Do not discard the unwanted cis-isomer. Oxidize it back to the ketone and re-reduce it to generate more trans-isomer.

RedoxLoop Ketone Ketone (Achiral / No Isomers) Reduction Reduction (NaBH4 or H2/Cat) Ketone->Reduction Mixture Mixture (Cis + Trans Alcohol) Reduction->Mixture Separation Separation (Chromatography/Cryst.) Mixture->Separation Trans Trans-Isomer (Target Product) Separation->Trans Save Cis Cis-Isomer (Unwanted) Separation->Cis Recycle Oxidation Oxidation (Jones/Swern) Cis->Oxidation Oxidation->Ketone Reset Stereocenter

Figure 1: The Redox Rescue Loop allows for theoretical 100% conversion to the desired isomer by recycling the unwanted diastereomer through the achiral ketone intermediate.

Troubleshooting & FAQ Modules

Module A: Chromatographic Separation (HPLC/SFC)

Context: Analytical quantization or small-scale purification of the Alcohol or Amine derivative.

Q: I see two peaks in my HPLC trace. Which is which? A: For 1,4-disubstituted cyclohexanes, the elution order depends on the stationary phase and the specific derivative.

DerivativePhaseElution Order (Typical)Mechanistic Reason
Alcohol Normal Phase (Silica)1. Cis (Axial-OH)2. Trans (Eq-OH)Equatorial hydroxyl groups are more accessible for hydrogen bonding with silanols, increasing retention.
Alcohol Reverse Phase (C18)1. Trans (Eq-OH)2. Cis (Axial-OH)The cis isomer is often slightly more compact/polar in the solvated state, eluting later in RP (though this varies by gradient).
Amine C18 (High pH)1.[1] Trans2. CisTrans-amines often have higher solvation energy.

Protocol: High-Resolution Separation Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10 for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Sulfone absorbance) or CAD (Charged Aerosol Detection).

  • Note: For the Alcohol, standard acidic buffers (Formic acid) are acceptable. For the Amine, high pH is critical to suppress peak tailing.

Module B: Crystallization (Process Scale)

Context: Purifying the Amine intermediate (Oclacitinib precursor) without chromatography.

Q: Can I separate the isomers by crystallization? A: Yes, but usually not as the free base. You must form a salt.[] The Maleate salt is historically the standard for this scaffold (see Oclacitinib literature).

Protocol: Diastereomeric Salt Crystallization

  • Dissolution: Dissolve the crude amine mixture (cis/trans) in Isopropyl Alcohol (IPA) or Ethanol (approx. 10 vol).

  • Salt Formation: Add 1.05 equivalents of Maleic Acid dissolved in warm IPA.

  • Heating: Heat to reflux (80°C) until a clear solution is obtained.

  • Cooling: Cool slowly to 20°C over 4 hours. The trans-isomer maleate salt is typically less soluble and thermodynamically stable.

  • Seeding: If available, seed with pure trans-maleate crystals at 50°C.

  • Filtration: Filter the solids.

  • Validation: Check the mother liquor. It should be enriched in the cis-isomer.

Troubleshooting:

  • Issue: "I got a gel/oil instead of crystals."

  • Fix: Your solution is too concentrated or wet. Add a co-solvent like MTBE (Methyl tert-butyl ether) dropwise at the cloud point to induce nucleation. Ensure water content is <0.5%.

Module C: Chemical Equilibration (The "Reset")

Context: You have pure cis-isomer (unwanted) and need the trans-isomer.

Q: Can I isomerize the cis directly to trans? A: Direct isomerization is difficult for the alcohol/amine without harsh conditions. It is cleaner to oxidize back to the ketone.

Protocol: Swern Oxidation (Recycling)

  • Reagent: Oxalyl chloride (1.1 eq) and DMSO (2.2 eq) in DCM at -78°C.

  • Addition: Add the unwanted cis-alcohol (in DCM) slowly.

  • Quench: Add Triethylamine (5 eq) and warm to RT.

  • Result: Quantitative conversion to 4-(Methanesulfonylmethyl)cyclohexan-1-one .

  • Next Step: Perform a reduction favored for trans (e.g., L-Selectride gives cis, NaBH4 gives mixture, Li/NH3 or H2/Rh often favors trans thermodynamics).

Visualizing the Decision Matrix

Use this logic flow to determine your experimental path.

DecisionMatrix Start Start: Crude Mixture (Post-Reaction) CheckType Identify Derivative Start->CheckType PathAlc Alcohol (-OH) CheckType->PathAlc PathAmine Amine (-NH2) CheckType->PathAmine ScaleCheck Scale? PathAlc->ScaleCheck SaltForm Form Maleate Salt (IPA/EtOH) PathAmine->SaltForm SmallScale Flash Chromatography (Silica: EtOAc/Hex) ScaleCheck->SmallScale <1g LargeScale Oxidation/Reduction Loop (Maximize Trans) ScaleCheck->LargeScale >10g Success Pure Trans Isomer SmallScale->Success LargeScale->Success Cryst Fractional Crystallization SaltForm->Cryst CheckPurity Check dr (diastereomeric ratio) Cryst->CheckPurity CheckPurity->SaltForm Recrystallize CheckPurity->Success dr > 99:1

Figure 2: Decision matrix for selecting the appropriate separation technique based on derivative type and scale.

References & Authority

  • Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds. World Intellectual Property Organization Patent WO2010020905.[3] (Describes the synthesis of Oclacitinib and the maleate salt crystallization of the cyclohexyl amine intermediate). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on the conformational analysis of substituted cyclohexanes and the A-values determining cis/trans stability).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed thermodynamics of cyclohexane ring flips and reduction stereoselectivity).

  • Zoetis. (2013). Apoquel (Oclacitinib) Prescribing Information. (Confirms the active ingredient is the maleate salt of the trans-isomer). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The "Methanesulfonylmethyl" group is generally stable, but sulfones can be reactive under strong reducing conditions (LiAlH4). Always verify intermediate structures via NMR.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Methanesulfonylmethyl)cyclohexan-1-one

This technical guide is structured as a dynamic support center for researchers handling 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 862129-72-4).[1][2] It prioritizes the chemical reality of the molecule—a highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center for researchers handling 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 862129-72-4).[1][2] It prioritizes the chemical reality of the molecule—a highly polar, bifunctional scaffold (ketone + sulfone)—to dictate purification strategies.

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Downstream Processing & Purity Optimization[1][2]

Diagnostic Triage: Characterize Your Crude

Before selecting a purification method, analyze the physical state of your crude reaction mixture. This molecule is a polar solid (MP ~40–70°C estimated based on analogs).[1][2]

ObservationProbable CauseRecommended Action
Yellow/Orange Oil Solvent entrapment or sulfide/sulfoxide contamination.[1][2]Protocol A (Trituration) to induce solidification.[1][2]
White Solid (Sticky) Presence of inorganic salts (e.g., m-CBA if mCPBA used).[1][2]Protocol B (Biphasic Wash) followed by Recrystallization.[1][2]
Dark Tar Polymerization or thermal decomposition of impurities.[2]Protocol C (Flash Chromatography) .

Workflow Decision Tree

The following logic flow determines the optimal purification route based on your crude profile.

PurificationLogic Start Crude Mixture Analysis IsSolid Is the Crude a Solid? Start->IsSolid YesSolid Yes IsSolid->YesSolid NoOil No (Oily/Sticky) IsSolid->NoOil Trituration Method A: Trituration (EtOAc / Heptane) YesSolid->Trituration Dissolution Dissolve in minimal DCM NoOil->Dissolution CheckPurity Check Purity (TLC/NMR) Trituration->CheckPurity Dissolution->Trituration Induce precip Recryst Recrystallization (EtOH or iPrOH) CheckPurity->Recryst High Purity (>90%) Column Method C: Flash Column (High Polarity Phase) CheckPurity->Column Low Purity (<80%)

Figure 1: Decision matrix for selecting purification methodology based on the physical state of the crude intermediate.

Detailed Protocols

Protocol A: Trituration (The "Crash-Out" Method)

Best for: Oily crudes containing trace solvents or non-polar impurities.[1][2]

The Science: The sulfone and ketone groups create a high dipole moment (LogP ~ -0.[2]3) [1]. This makes the molecule insoluble in non-polar hydrocarbons (Pentane/Heptane) but soluble in chlorinated solvents. We exploit this polarity gap.[1][2]

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Tip: Use sonication if the oil is viscous.[2]

  • Precipitation: While stirring rapidly, add Heptane or Diethyl Ether dropwise until the solution turns cloudy (turbidity point).

    • Ratio: Target a 1:5 ratio of Solvent:Anti-solvent.[2]

  • Aging: Cool the flask in an ice bath (0°C) for 30 minutes. Scratch the glass side with a spatula to induce nucleation if necessary.[2]

  • Filtration: Filter the resulting white solid and wash with cold Heptane.[2]

Protocol B: Biphasic Oxidative Workup

Best for: Removing acidic byproducts (e.g., m-chlorobenzoic acid) or quenching residual oxidants.[1][2]

The Science: If synthesized via sulfide oxidation (e.g., using mCPBA), the major impurity is often m-chlorobenzoic acid (m-CBA).[1][2] m-CBA is soluble in organic solvents but forms a water-soluble salt at basic pH.[1][2]

  • Solubilize: Dissolve crude in DCM (approx. 10 mL per gram).

  • Quench: Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides.[1][2]

    • Verification: Use starch-iodide paper (blue = active oxidant; colorless = safe).[1][2]

  • Acid Removal: Wash the organic layer vigorously with Saturated Sodium Bicarbonate (NaHCO₃) (3x).[1][2]

    • Critical Step: Ensure the aqueous layer pH is >8.[2] This converts m-CBA to its sodium salt, forcing it into the aqueous layer.[2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Separating sulfoxide intermediates from the sulfone product.

The Science: Sulfones are more polar than sulfides but often less polar than sulfoxides on silica gel due to hydrogen bonding capabilities of the sulfoxide oxygen.

  • Stationary Phase: Silica Gel (40–63 µm).[1][2]

  • Mobile Phase:

    • Start: 100% DCM or 20% EtOAc in Hexane.

    • Gradient: Ramp to 5% Methanol in DCM (or 80% EtOAc in Hexane).

  • Detection:

    • UV: 254 nm (Ketone carbonyl is weakly UV active; use KMnO₄ stain for better visibility).[1][2]

    • Stain: Vanillin or Phosphomolybdic Acid (PMA) are highly effective for ketones.[1][2]

Troubleshooting & FAQs

Q1: My product is "bleeding" off the column continuously. Why?

A: The molecule is too polar for your mobile phase.[2]

  • Diagnosis: 4-(Methanesulfonylmethyl)cyclohexan-1-one has a LogP of approx -0.3, meaning it prefers the polar stationary phase.[1][2]

  • Fix: Switch from EtOAc/Hexane to DCM/Methanol (95:5) . The methanol disrupts the strong adsorption of the sulfone/ketone to the silica.

Q2: I see two spots on TLC that are very close together. What are they?

A: This is likely the Sulfoxide impurity vs. the Sulfone product.[2]

  • Mechanism: Oxidation of sulfides proceeds stepwise: Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone.[2]
  • Fix: Do not try to separate them. It is more efficient to re-subject the mixture to oxidation conditions (e.g., add 0.5 eq more mCPBA or Oxone) to push all Sulfoxide to Sulfone. The Sulfone is the thermodynamic sink.[2]

Q3: The NMR shows a split peak for the methyl-sulfone group. Is it a mixture?

A: It might be a conformational isomer or a ketal .[1][2]

  • Check: If you used methanol during workup/purification, the ketone might have formed a hemi-ketal.[2]

  • Check: If the ring is substituted, you may have cis/trans diastereomers relative to the 4-position substituent.[2] However, the 4-methanesulfonylmethyl group usually adopts the equatorial position to minimize 1,3-diaxial interactions.[2]

Q4: The product is water-soluble. How do I extract it?

A: Due to its low LogP, it may partition into the aqueous phase.

  • Fix: "Salting out." Saturate your aqueous phase with NaCl (brine) before extracting.[1][2] Use Chloroform or DCM (3x extractions) rather than Ether, as chlorinated solvents are better at pulling polar sulfones from water.[2]

References

  • PubChem. (n.d.).[1][2][3] 4-(Methylsulfonyl)cyclohexanone (Compound).[1][2][3][4][5] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]

Sources

Optimization

Minimizing side reactions during reductive amination of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Executive Overview Welcome to the Technical Support Center for the reductive amination of 4-(Methanesulfonylmethyl)cyclohexan-1-one. This transformation is a critical carbon-nitrogen bond-forming step in drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center for the reductive amination of 4-(Methanesulfonylmethyl)cyclohexan-1-one. This transformation is a critical carbon-nitrogen bond-forming step in drug discovery. However, the substrate presents unique challenges: the ketone moiety is highly susceptible to direct reduction, primary amines risk over-alkylation, and the 4-position substituent conformationally locks the cyclohexane ring, heavily influencing the stereochemical outcome (cis vs. trans isomerism).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize side reactions and maximize the yield of your target amine.

Mechanistic Pathway & Competing Reactions

To successfully troubleshoot, we must first isolate the kinetic pathways of the desired reaction from the competing side reactions.

Pathway K 4-(Methanesulfonylmethyl) cyclohexan-1-one I Iminium Intermediate K->I + Amine (-H2O) Alc Cyclohexanol Derivative (Direct Reduction) K->Alc Direct Hydride Attack A Amine (R-NH2) A->I TA Target Secondary Amine (Desired Product) I->TA Hydride Reduction OA Tertiary Amine (Over-alkylation) TA->OA + Ketone & Reduction

Mechanistic pathway of reductive amination vs. competing side reactions.

Troubleshooting Guides (Q&A)

Issue 1: High Levels of Direct Ketone Reduction

Q: My GC-MS/LC-MS shows a significant amount of 4-(methanesulfonylmethyl)cyclohexan-1-ol. How do I prevent the reducing agent from attacking the starting ketone?

A: Direct reduction occurs when the hydride source is too nucleophilic or when the iminium formation is too slow.

  • Causality: Standard Sodium Borohydride (NaBH₄) is highly reactive and will rapidly reduce ketones before the amine has time to condense and form the iminium ion.

  • Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The three electron-withdrawing acetoxy groups delocalize the electron density of the boron-hydride bond, significantly reducing its nucleophilicity. NaBH(OAc)₃ selectively reduces the more electrophilic iminium ion over the ketone [1].

  • Alternative (Indirect Method): If using a sterically hindered or weakly nucleophilic amine (e.g., an aniline derivative), pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid before adding the reductant [2].

Issue 2: Over-Alkylation (Formation of Tertiary Amines)

Q: I am reacting a primary amine, but I am isolating tertiary amine byproducts. How can I stop over-alkylation?

A: Over-alkylation is fundamentally a kinetic problem driven by relative nucleophilicity.

  • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine. If unreacted ketone and active reducing agent are still present in the mixture, the secondary amine will undergo a second rapid reductive amination.

  • Solution:

    • Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the ketone to ensure the ketone is the limiting reagent [1].

    • Order of Addition: Pre-mix the ketone and amine in 1,2-dichloroethane (DCE) or THF for 30–60 minutes to establish the imine equilibrium before adding the reducing agent.

Issue 3: Poor Stereoselectivity (Cis/Trans Mixtures)

Q: The reaction yields a near 1:1 mixture of cis and trans isomers. How can I drive the reaction toward a specific diastereomer?

A: The bulky 4-(methanesulfonylmethyl) group heavily biases the cyclohexane ring into a chair conformation where the sulfone group sits in the equatorial position.

  • Causality: The stereochemistry of the resulting amine depends entirely on the trajectory of the hydride attack on the C1 iminium carbon.

    • Axial Attack: Small hydride reagents (like NaBH(OAc)₃ or NaBH₃CN) prefer to attack from the less sterically hindered axial face. This pushes the amine group to the equatorial position, yielding the trans-isomer [1].

    • Equatorial Attack: Bulky hydride reagents (e.g., L-Selectride) suffer from 1,3-diaxial interactions if they attempt an axial attack. They are forced to attack from the equatorial face, pushing the amine group to the axial position, yielding the cis-isomer [1].

  • Solution: Select your reducing agent based on the desired diastereomer. Use NaBH(OAc)₃ for trans preference, or a bulky borohydride for cis preference.

Stereoselectivity Iminium 4-Substituted Iminium Ion (Equatorial Sulfone) Axial Axial Hydride Attack (Small Reductant) Iminium->Axial Equatorial Equatorial Hydride Attack (Bulky Reductant) Iminium->Equatorial Trans Trans-Isomer (Equatorial Amine) Axial->Trans Favored by NaBH(OAc)3 Cis Cis-Isomer (Axial Amine) Equatorial->Cis Favored by L-Selectride

Stereochemical divergence based on hydride attack trajectory.

Quantitative Data: Reducing Agent Comparison

The following table summarizes the performance of common reducing agents for 4-substituted cyclohexanones based on established literature[1, 3]:

Reducing AgentRelative ReactivityKetone Reduction (Side Product)Over-Alkylation RiskMajor DiastereomerToxicity / Handling
NaBH₄ Very HighHigh (>30%)Moderatetrans (slight preference)Low
NaBH₃CN LowLow (<5%)Lowtrans (slight preference)High (Generates HCN)
NaBH(OAc)₃ ModerateVery Low (<1%)Lowtrans (favored)Low (Gold Standard)
L-Selectride ModerateLowLowcis (favored)Moderate (Moisture sensitive)

Self-Validating Standard Operating Procedure (SOP)

Objective: Synthesis of trans-N-alkyl-4-(methanesulfonylmethyl)cyclohexan-1-amine using a direct reductive amination protocol.

Step 1: Imine Equilibration

  • Dissolve 4-(Methanesulfonylmethyl)cyclohexan-1-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Validation Check: If the amine is a weak nucleophile (e.g., an aniline derivative), add glacial acetic acid (1.0 eq) as a catalyst to promote imine formation.

  • Stir the mixture at room temperature for 30–60 minutes under a nitrogen atmosphere.

Step 2: Selective Reduction 4. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq) portion-wise over 10 minutes to control any mild exotherms. 5. Stir the suspension at room temperature for 2–4 hours. 6. Validation Check: Monitor the reaction by TLC or LC-MS. The starting ketone peak should disappear, and a new, more polar spot (the amine) should appear. If the ketone persists without imine formation, the initial condensation failed (consider adding 4Å molecular sieves to drive off water).

Step 3: Quench and Isolation 7. Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). 8. Extract the aqueous layer with dichloromethane (DCM) three times. 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Validation Check: Analyze the crude mixture via ¹H NMR. The trans-isomer will display a characteristic axial-axial coupling pattern (large J values, ~10-12 Hz) for the proton alpha to the amine, distinguishing it clearly from the cis-isomer.

Frequently Asked Questions (FAQs)

Q: My substrate has poor solubility in DCE. Can I use methanol instead? A: While methanol is an excellent solvent for imine formation, NaBH(OAc)₃ reacts with methanol to form sodium trimethoxyborohydride, which is a stronger, less selective reducing agent (leading to direct ketone reduction). If you must use a protic solvent, switch to NaBH₃CN [3], or use THF as an alternative aprotic solvent for NaBH(OAc)₃.

Q: Does the methanesulfonylmethyl group interfere with the reduction? A: Sulfones are highly stable under mild reductive amination conditions and do not undergo reduction with borohydride reagents. However, the sulfone oxygen atoms can weakly coordinate with Lewis acids. If you are using an indirect method with Ti(OiPr)₄, you may need to slightly increase the Lewis acid equivalents to account for this coordination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Methanesulfonylmethyl)cyclohexan-1-one Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex nucleophilic additions to sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex nucleophilic additions to sterically hindered cyclic ketones.

Overview: The Conformational Lock & Causality

4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS No.: 1820615-75-5) presents a classic stereochemical challenge. The bulky methanesulfonylmethyl group at the C4 position acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where this substituent occupies the equatorial position to minimize 1,3-diaxial interactions[1].

Because the ring is conformationally locked, the C1 carbonyl group presents two distinct faces for nucleophilic attack:

  • Axial Attack: The nucleophile approaches from the top face, avoiding the equatorial C-H bonds but encountering significant steric repulsion from the axial hydrogens at C3 and C5.

  • Equatorial Attack: The nucleophile approaches from the side, avoiding the 3,5-diaxial hydrogens but suffering from torsional strain as it passes the adjacent equatorial C-H bonds at C2 and C6.

Understanding this geometric constraint is the foundation for solving issues related to poor yields, enolization byproducts, and undesired stereoselectivity[2].

Stereochemistry Ketone 4-Substituted Cyclohexanone (Equatorial Lock) SmallNuc Small Nucleophiles (e.g., NaBH4, LiAlH4) Ketone->SmallNuc BulkyNuc Bulky Nucleophiles (e.g., L-Selectride, RMgX) Ketone->BulkyNuc AxialAttack Axial Attack (Product Dev. Control) SmallNuc->AxialAttack EqAttack Equatorial Attack (Steric Approach Control) BulkyNuc->EqAttack EqAlcohol Equatorial Alcohol (Thermodynamic Product) AxialAttack->EqAlcohol AxAlcohol Axial Alcohol (Kinetic Product) EqAttack->AxAlcohol

Fig 1. Stereochemical divergence in nucleophilic addition to conformationally locked cyclohexanones.

Troubleshooting Guides & FAQs

Q1: Why are my Grignard additions yielding mostly unreacted starting material and enolization byproducts?

The Cause: Grignard reagents (


) are bulky and highly basic. When they attempt an equatorial attack on 4-(methanesulfonylmethyl)cyclohexan-1-one, they face torsional strain. When they attempt an axial attack, they are blocked by the 3,5-diaxial hydrogens. Because the nucleophilic addition is kinetically hindered, the basic Grignard reagent instead abstracts an acidic 

-proton, leading to enolization. Upon aqueous workup, the enolate simply protonates back to the starting ketone.

The Solution: Use the Imamoto Reagent (CeCl


-mediated addition)[3].
Causality: Anhydrous Cerium(III) chloride is highly oxophilic. It strongly coordinates to the carbonyl oxygen, drastically lowering the LUMO energy of the ketone and making it highly electrophilic. Simultaneously, transmetalation of the Grignard to an organocerium intermediate (

) reduces the basicity of the nucleophile[4]. This shift in reactivity heavily favors 1,2-addition over

-deprotonation, allowing even bulky nucleophiles to successfully attack the hindered carbonyl.
Q2: How can I selectively synthesize the axial alcohol vs. the equatorial alcohol during hydride reduction?

The Cause: Stereoselectivity in locked cyclohexanones is governed by Dauben's rules of "Product Development Control" versus "Steric Approach Control"[2],[5].

  • Product Development Control: Small hydrides (like NaBH

    
    ) can slip past the 3,5-diaxial hydrogens (axial attack). The transition state resembles the product, favoring the thermodynamically more stable equatorial alcohol[1].
    
  • Steric Approach Control: Bulky hydrides cannot bypass the 3,5-diaxial hydrogens. They are forced to attack from the less sterically hindered equatorial trajectory, pushing the oxygen into the axial position and yielding the axial alcohol[5].

The Solution: To obtain the equatorial alcohol , use a small, unhindered reducing agent like Sodium Borohydride (NaBH


) at low temperatures.
To obtain the axial alcohol , use a sterically demanding reagent like L-Selectride (Lithium tri-sec-butylborohydride). The bulky sec-butyl groups force an equatorial approach.
Q3: My reductive amination with a bulky secondary amine is failing. How can I force this reaction?

The Cause: Reductive amination requires the initial formation of an imine/iminium ion. In a sterically hindered ketone like 4-(methanesulfonylmethyl)cyclohexan-1-one, the tetrahedral hemiaminal intermediate is highly congested, making the equilibrium thermodynamically unfavorable. Standard weak acids (like acetic acid) are insufficient to drive the dehydration step.

The Solution: Use Titanium(IV) isopropoxide[Ti(OiPr)


]  as a dual-purpose Lewis acid and water scavenger[6],[7].
Causality: Ti(OiPr)

coordinates to the carbonyl oxygen, activating it for amine attack. More importantly, as the hemiaminal collapses to the imine, Ti(OiPr)

reacts with the expelled water to form insoluble TiO

and isopropanol. This irreversible scavenging of water Le Châtelier-drives the sterically disfavored imine formation to completion before the in situ reduction (using NaBH

or NaBH

CN) takes place[8],[9].

Quantitative Data Presentation

The following table summarizes the predictive stereochemical outcomes based on nucleophile selection, providing a quick-reference guide for reaction planning.

Reagent / NucleophileSteric BulkPreferred TrajectoryMajor Stereoisomer FormedCausality / Governing Principle
NaBH

SmallAxialEquatorial Alcohol Product Development Control; avoids torsional strain[2].
LiAlH

SmallAxialEquatorial Alcohol Product Development Control[1].
L-Selectride Very LargeEquatorialAxial Alcohol Steric Approach Control; avoids 1,3-diaxial clash[5].
R-MgX (Standard) LargeEquatorialEnolization (No Rxn) Basicity outcompetes nucleophilicity due to hindrance.
R-MgX + CeCl

LargeEquatorialAxial Alcohol Organocerium reduces basicity, forcing 1,2-addition[4].

Experimental Protocols

Protocol 1: CeCl -Promoted Grignard Addition (Imamoto Reaction)

Self-Validating System: The success of this protocol relies entirely on the absolute absence of water in the CeCl


. Commercial CeCl

must be rigorously dried. If the CeCl

is not completely dry, it will quench the Grignard reagent immediately.
  • Activation of CeCl

    
    :  Place 1.5 equivalents of CeCl
    
    
    
    in a Schlenk flask. Heat gradually to 140°C under high vacuum (0.1 mmHg) over 2 hours. Causality: Gradual heating prevents the material from melting in its own water of crystallization, which would cause irreversible hydrolysis to inactive cerium oxychloride (CeOCl).
  • Suspension: Cool to room temperature under Argon. Add anhydrous THF to form a milky white suspension. Stir vigorously for 2 hours to ensure complete complexation of THF to the Cerium center.

  • Transmetalation: Cool the suspension to -78°C. Dropwise, add 1.5 equivalents of the Grignard reagent (

    
    ). Stir for 1.5 hours at -78°C to form the organocerium species.
    
  • Addition: Dissolve 1.0 equivalent of 4-(methanesulfonylmethyl)cyclohexan-1-one in a minimal amount of anhydrous THF. Add dropwise to the -78°C organocerium mixture. Stir for 2 hours.

  • Quench: Quench the reaction at -78°C with saturated aqueous NH

    
    Cl. Warm to room temperature, filter through Celite to remove Cerium salts, and extract with Ethyl Acetate.
    

ImamotoWorkflow Step1 1. CeCl3 Drying (140°C, High Vacuum) Step2 2. Suspension (Stir in THF, 2h) Step1->Step2 Step3 3. Transmetalation (RMgX at -78°C) Step2->Step3 Step4 4. Ketone Addition (Dropwise at -78°C) Step3->Step4 Step5 5. Quench & Workup (NH4Cl, Extract) Step4->Step5

Fig 2. Step-by-step workflow for the CeCl3-promoted nucleophilic addition (Imamoto reaction).

Protocol 2: Ti(OiPr) -Mediated Reductive Amination

Self-Validating System: The reaction mixture will transition from clear to slightly cloudy as TiO


 precipitates, visually confirming that water is being successfully scavenged and the imine is forming.
  • Imine Formation: In an oven-dried flask under Argon, combine 1.0 equivalent of 4-(methanesulfonylmethyl)cyclohexan-1-one and 1.2 equivalents of the desired amine in anhydrous Ethanol or THF.

  • Lewis Acid Addition: Add 2.0 equivalents of Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] via syringe. Stir the mixture at room temperature for 8–10 hours. Note: Do not rush this step; sterically hindered imines require time to form[6].
    
  • Reduction: Cool the reaction to 0°C. Carefully add 1.5 equivalents of Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN) in small portions. Stir for an additional 6 hours at room temperature[7].
  • Workup: Quench the reaction by adding 2M aqueous ammonia (NH

    
    OH). This will precipitate the remaining titanium as a dense white TiO
    
    
    
    solid. Filter the entire mixture through a pad of Celite, wash the filter cake thoroughly with Ethyl Acetate, and separate the organic layer from the filtrate.

References

  • DeForest, J. C., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). Stereochemistry of Hydride Reductions. (Referenced via Georgia Tech / ACS Repositories).[Link]

  • Imamoto, T., et al. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society.[Link]

  • Berger, T., et al. (2021). CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent. Angewandte Chemie International Edition.[Link]

  • Neidigh, K. A., et al. (1999). Reductive amination with Titanium(IV)Isopropoxide. Synlett / Designer Drugs Repository.[Link]

  • Abdel-Magid, A. F., et al. (2026 / 1996). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry / Bentham Science.[Link]

Sources

Optimization

Controlling regioselectivity in derivatives of 4-(Methanesulfonylmethyl)cyclohexan-1-one

Technical Support Center: Regiocontrol in 4-(Methanesulfonylmethyl)cyclohexan-1-one Derivatives Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Regio- and Ster...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 4-(Methanesulfonylmethyl)cyclohexan-1-one Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Regio- and Stereoselectivity in Cyclohexanone Scaffolds

Executive Summary: The Conformational Anchor

Before troubleshooting specific reactions, you must understand the conformational bias of your starting material.

The 4-(methanesulfonylmethyl) group acts as a "conformational anchor." Due to the steric bulk of the


 tail, this group strongly prefers the equatorial  position to avoid 1,3-diaxial interactions with the ring protons. This locks the cyclohexanone ring into a specific chair conformation, which dictates the stereochemical outcome of all subsequent reactions at the C1 (ketone) and C2/C6 (

-carbon) positions.
  • Key Constraint: The sulfone tail is chemically robust but polar. While it is less acidic (

    
    ) than the ketone 
    
    
    
    -protons (
    
    
    ), it can participate in chelation or dipole-dipole interactions in non-polar solvents.

Troubleshooting Module: -Functionalization (Enolate Chemistry)

User Issue: "I am trying to alkylate my 2-substituted derivative, but I am getting a mixture of regioisomers or poly-alkylation. How do I control C2 vs. C6 selectivity?"

Technical Diagnosis

In 4-substituted cyclohexanones, symmetry is broken once you introduce a substituent at C2. You now have two distinct enolates:

  • Kinetic Enolate (Less Substituted, C6): Formed by removing the most accessible proton.

  • Thermodynamic Enolate (More Substituted, C2): Formed by generating the more stable (more substituted) double bond.

Decision Matrix: Kinetic vs. Thermodynamic Control
ParameterKinetic Control (Target: C6) Thermodynamic Control (Target: C2)
Reagent LDA (Lithium Diisopropylamide) or LiHMDS TMSCl + Et

N
(Silyl Enol Ether) or KH
Temperature Low (

)
High (

to Reflux)
Base Stoichiometry Slight excess (1.05 - 1.1 eq)Equilibrium conditions (often weak base excess)
Addition Mode Add Ketone to Base (slowly)Add Base to Ketone
Solvent THF (Aprotic, coordinates Li

)
DMF or MeCN (Promotes equilibration)
Interactive Workflow: Enolate Regioselectivity

EnolateStrategy Start Start: 2-Substituted Derivative Goal What is your target? Start->Goal Kinetic Target: C6 Functionalization (Less Substituted) Goal->Kinetic Kinetic Path Thermo Target: C2 Functionalization (More Substituted) Goal->Thermo Thermodynamic Path StepK1 Reagent: LDA (1.05 eq) Temp: -78°C in THF Kinetic->StepK1 StepT1 Reagent: TMSCl + Et3N (Silyl Enol Ether Trap) Thermo->StepT1 StepK2 Add Electrophile at -78°C (Irreversible) StepK1->StepK2 StepT2 React Silyl Enol Ether with Electrophile (Lewis Acid) StepT1->StepT2

Figure 1: Decision tree for selecting the correct enolization conditions based on regiochemical goals.

Troubleshooting Module: Stereoselective Reduction (C1 Control)

User Issue: "I reduced the ketone with NaBH


, but I obtained the wrong alcohol diastereomer. I need the axial alcohol, but I got the equatorial one."
Technical Diagnosis

The stereochemical outcome of nucleophilic addition to a conformationally locked cyclohexanone is governed by the trajectory of attack:

  • Axial Attack: The nucleophile approaches from the "top" (axial trajectory), pushing the oxygen to the equatorial position. This is sterically more hindered but torsionally favorable.

  • Equatorial Attack: The nucleophile approaches from the "side" (equatorial trajectory), pushing the oxygen to the axial position. This is sterically less hindered for small nucleophiles but creates torsional strain.

Protocol: Controlling Diastereoselectivity

Scenario A: Target = Equatorial Alcohol (Trans isomer)

  • Mechanism: Axial Attack.[1]

  • Reagent: Small hydride donors (NaBH

    
    , LiAlH
    
    
    
    ).[1]
  • Why: Small nucleophiles prefer the axial trajectory despite 1,3-diaxial interactions because it avoids torsional strain with the C2/C6 equatorial hydrogens (Felkin-Anh/transition state effects).

Scenario B: Target = Axial Alcohol (Cis isomer)

  • Mechanism: Equatorial Attack.[1]

  • Reagent: Bulky hydride donors (L-Selectride, LS-Selectride).

  • Why: The steric bulk of the reagent prevents it from fitting into the axial approach channel (blocked by axial protons at C3/C5). It is forced to attack from the equatorial side.

Visualizing the Attack Trajectories

ReductionStereo Ketone 4-Substituted Cyclohexanone (Locked Conformation) SmallNu Small Nucleophile (NaBH4) Ketone->SmallNu BulkyNu Bulky Nucleophile (L-Selectride) Ketone->BulkyNu AxialPath Axial Attack (Less Torsional Strain) SmallNu->AxialPath EquatPath Equatorial Attack (Steric Avoidance) BulkyNu->EquatPath ProdTrans Product: Equatorial Alcohol (Trans Isomer) AxialPath->ProdTrans ProdCis Product: Axial Alcohol (Cis Isomer) EquatPath->ProdCis

Figure 2: Stereochemical divergence based on nucleophile steric bulk.

FAQ: Handling the Sulfone "Tail"

Q: Can I alkylate the sulfone position (


) without touching the ketone? 
A:  Not directly. The 

of the ketone

-protons (~20) is significantly lower than that of the sulfone

-protons (~29). Any base strong enough to deprotonate the sulfone (e.g., n-BuLi) will instantly enolize or add to the ketone.
  • Solution: You must protect the ketone as a ketal (e.g., ethylene glycol, p-TsOH, toluene reflux) before attempting sulfone functionalization.

Q: Does the sulfone group affect the stability of my product? A: Yes. The sulfone is a strong electron-withdrawing group (EWG). While the methylene spacer (


) insulates the ring electronically, the polarity can lead to transannular interactions  in Lewis-acid mediated reactions. Ensure your solvent is polar enough (e.g., DCM/DMF mixtures) if you observe unexpected cyclizations.

Standard Operating Procedures (SOPs)

SOP 1: Kinetic Enolate Formation (Regioselective C6-Alkylation)
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Generation: Add diisopropylamine (1.1 eq) and THF. Cool to

    
    . Add n-BuLi (1.1 eq) dropwise. Stir 30 min.
    
  • Enolization: Dissolve 4-(methanesulfonylmethyl)cyclohexan-1-one derivative in THF. Add slowly down the side of the flask to the LDA solution at

    
     over 20 mins.
    
    • Critical: Slow addition ensures the base is always in excess, preventing equilibration to the thermodynamic enolate.

  • Reaction: Stir for 45 mins at

    
    .
    
  • Quench: Add electrophile (dissolved in THF) rapidly. Allow to warm to RT only after 2 hours.

SOP 2: Stereoselective Reduction (Axial Alcohol Synthesis)
  • Reagent: Use L-Selectride (1.0 M in THF).

  • Conditions: Cool ketone solution (THF) to

    
    .
    
  • Addition: Add L-Selectride (1.2 eq) dropwise.

  • Workup (Critical): Oxidative workup is required to remove boron byproducts.

    • Add NaOH (3M) followed by

      
       (30%) carefully at 
      
      
      
      .
    • Warning: Reaction is exothermic.

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]

  • Reich, H. J. (2018). Kinetic vs Thermodynamic Enolates. University of Wisconsin-Madison. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for cyclohexanone reduction stereochemistry).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis of 4-substituted cyclohexanones).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Efficiency of Sulfone vs. Sulfide Cyclohexanone Precursors

Introduction: The Central Role of the Cyclohexanone Scaffold The functionalized cyclohexanone motif is a cornerstone in the architecture of countless natural products and pharmaceutically active compounds, including ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Cyclohexanone Scaffold

The functionalized cyclohexanone motif is a cornerstone in the architecture of countless natural products and pharmaceutically active compounds, including steroids and terpenoids.[1][2] Its synthesis is a pivotal challenge for researchers in organic chemistry and drug development.[1] The strategic introduction of substituents and the control of stereochemistry are paramount, dictating the ultimate biological activity of the target molecule. To this end, various synthetic strategies have been developed, often employing activating groups to facilitate key bond-forming reactions.

This guide provides an in-depth, objective comparison of two powerful strategies for constructing substituted cyclohexanones: those utilizing sulfone and sulfide precursors. We will dissect the mechanistic underpinnings of each approach, provide representative experimental protocols, and present a comparative analysis of their synthetic efficiency, guiding the researcher in selecting the optimal route for their specific synthetic challenge.

The Sulfone-Based Approach: Leveraging a Powerful Electron-Withdrawing Group

The sulfonyl functional group (R-SO₂-R') is a potent electron-withdrawing group, a property that has been widely exploited in organic synthesis.[3][4] Its ability to stabilize adjacent carbanions makes it an excellent activating group for carbon-carbon bond formation. In the context of cyclohexanone synthesis, the sulfone group is typically employed to facilitate a Michael addition, often as part of a Robinson annulation sequence.[5][6][7][8][9]

Underlying Principle: The Sulfone-Activated Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to construct a cyclohexenone ring.[5][6][7] When a β-ketosulfone is used as the Michael donor, the strongly electron-withdrawing sulfonyl group enhances the acidity of the α-protons, facilitating enolate formation under milder basic conditions than typically required for simple ketones. This enolate then readily adds to a Michael acceptor, such as methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate, which then undergoes the aldol cyclization.

Sulfone_Annulation_Workflow Start β-Ketosulfone + α,β-Unsaturated Ketone Michael Michael Addition Start->Michael Base Aldol Intramolecular Aldol Condensation Michael->Aldol Dehydration Dehydration Aldol->Dehydration Cyclohexenone α-Sulfonyl Cyclohexenone Dehydration->Cyclohexenone Reduction Reductive Desulfonylation Cyclohexenone->Reduction e.g., Na/Hg, SmI₂ Final Substituted Cyclohexanone Reduction->Final

Caption: General workflow for cyclohexanone synthesis via a sulfone-activated precursor.

Mechanistic Insight

The key to this approach is the dual role of the sulfone. First, it activates the Michael donor for the initial conjugate addition. Second, it remains in the product, often requiring a subsequent removal step. This removal, a reductive desulfonylation, is a critical consideration in the overall synthetic plan.[3][10][11] Various reagents can accomplish this, including sodium amalgam (Na/Hg), samarium(II) iodide (SmI₂), or aluminum amalgam.[3][10] The choice of reagent depends on the presence of other functional groups in the molecule.

Sulfone_Mechanism cluster_michael 1. Michael Addition cluster_aldol 2. Aldol Condensation & Dehydration Enolate R-CO-CH⁻-SO₂R' Enolate Formation (Base) MVK CH₂=CH-CO-CH₃ Methyl Vinyl Ketone Enolate->MVK Nucleophilic Attack Adduct1 R-CO-CH(SO₂R')-CH₂-CH₂-CO-CH₃ 1,5-Diketone Intermediate MVK->Adduct1 IntraEnolate Intermediate Enolate Formation Adduct1->IntraEnolate Base Cyclization 6-endo-trig Cyclization IntraEnolate->Cyclization AldolAdduct β-Hydroxy Ketone Cyclization->AldolAdduct FinalProduct α-Sulfonyl Cyclohexenone Dehydration Product AldolAdduct->FinalProduct - H₂O

Caption: Mechanism of sulfone-mediated Robinson annulation.

Representative Experimental Protocol: Sulfone-Mediated Annulation
  • Enolate Formation & Michael Addition: To a solution of 2-(phenylsulfonyl)cyclohexanone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes. Add methyl vinyl ketone (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Aldol Condensation: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude 1,5-diketone intermediate in ethanol containing a catalytic amount of sodium ethoxide and heat at reflux for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Remove the solvent in vacuo and partition the residue between water and ethyl acetate. Extract, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield the α-sulfonyl cyclohexenone.

  • Reductive Desulfonylation: Dissolve the purified α-sulfonyl cyclohexenone (1.0 eq) in anhydrous THF/Methanol (10:1) at -78 °C. Add freshly prepared 6% sodium amalgam (10 eq) in portions over 30 minutes. Stir the reaction at this temperature for 3 hours. Monitor by TLC until the starting material is consumed.

  • Final Work-up: Quench the reaction with saturated aqueous NaHCO₃. Filter the mixture through a pad of Celite® and concentrate the filtrate. Extract the residue with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography to afford the final cyclohexanone product.

The Sulfide-Based Approach: A Milder Alternative

The use of sulfide precursors, typically involving the Michael addition of a thiol to an α,β-unsaturated cycloalkenone, offers a complementary strategy.[12][13] While the sulfide group is less electron-withdrawing than a sulfone, it is still sufficient to activate adjacent protons and can serve as a versatile synthetic handle.

Underlying Principle: Thiol Conjugate Addition

This method begins with a pre-formed cyclohexenone ring. A thiol (R-SH) is added in a conjugate (1,4-Michael) fashion, typically catalyzed by a base, to yield a 3-thiocyclohexanone.[12][13][14] This reaction is often highly efficient and can be rendered enantioselective through the use of chiral catalysts.[12][13] The resulting sulfide can then be used in subsequent transformations or, more commonly, removed.

Sulfide_Addition_Workflow Start Cyclohexenone + Thiol (R-SH) Michael Michael Addition Start->Michael Base or Chiral Catalyst SulfideProduct 3-Thiocyclohexanone Michael->SulfideProduct Removal Reductive Desulfurization SulfideProduct->Removal e.g., Raney Nickel Final Cyclohexanone Removal->Final

Caption: General workflow for cyclohexanone synthesis via a sulfide precursor.

Mechanistic Insight

The reaction proceeds via the formation of a thiolate anion (RS⁻) upon deprotonation of the thiol by a base. This potent nucleophile then attacks the β-carbon of the cycloalkenone. The resulting enolate is protonated to give the 3-thiocyclohexanone product. The subsequent removal of the sulfide group is a key step, most commonly achieved by hydrogenolysis using Raney Nickel, a reaction known as desulfurization.[15][16] This process cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds.[15]

Sulfide_Mechanism cluster_addition 1. Thiol Michael Addition cluster_removal 2. Desulfurization Thiolate R-S⁻ Thiolate Formation (Base) Cyclohexenone Cyclohexenone Michael Acceptor Thiolate->Cyclohexenone Conjugate Attack EnolateAdduct Enolate Intermediate Cyclohexenone->EnolateAdduct SulfideKetone 3-Thiocyclohexanone Protonation EnolateAdduct->SulfideKetone RaneyNi Raney Nickel (Ni-H) Hydrogenolysis SulfideKetone->RaneyNi FinalProduct Cyclohexanone C-S Cleavage RaneyNi->FinalProduct

Caption: Mechanism of thiol Michael addition and subsequent desulfurization.

Representative Experimental Protocol: Thiol Addition and Desulfurization
  • Michael Addition: To a solution of 2-cyclohexen-1-one (1.0 eq) in toluene (0.5 M) at -5 °C, add benzenethiol (1.1 eq). Add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), and stir the mixture at -5 °C for 2 hours.

  • Work-up and Purification: Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 3-(phenylthio)cyclohexanone by flash chromatography.

  • Desulfurization: Prepare a slurry of Raney Nickel (W-2, approx. 10 eq by weight) in ethanol and wash several times with ethanol to remove residual base. Add the purified 3-(phenylthio)cyclohexanone (1.0 eq) dissolved in ethanol to the Raney Nickel slurry.

  • Reaction and Final Work-up: Heat the mixture to reflux and stir vigorously for 6 hours. Cool the reaction to room temperature and carefully filter through a pad of Celite®, washing thoroughly with ethanol. The Raney Nickel is pyrophoric and should be quenched carefully with dilute acid before disposal. Concentrate the filtrate under reduced pressure. The resulting cyclohexanone is often of high purity, but can be further purified by chromatography if necessary.

Comparative Analysis: Sulfone vs. Sulfide Precursors

The choice between a sulfone- or sulfide-based strategy depends on several factors, including the desired substitution pattern, functional group tolerance, and the overall synthetic sequence.

FeatureSulfone-Based ApproachSulfide-Based ApproachRationale & Causality
Activation Power Very StrongModerateThe sulfone (oxidation state +6) is a significantly stronger electron-withdrawing group than the sulfide (oxidation state +2), leading to more acidic α-protons and faster enolate formation for the Michael addition.
Synthetic Strategy Ring construction (Annulation)Ring functionalization (Conjugate Addition)The sulfone route builds the cyclohexanone ring itself, making it ideal for creating fused ring systems from acyclic precursors.[5] The sulfide route modifies a pre-existing cycloalkenone.
Reaction Conditions Often requires strong bases (e.g., NaH, alkoxides) and potentially elevated temperatures for the aldol step.Typically proceeds under milder basic conditions (e.g., Et₃N, organocatalysts) and often at lower temperatures.The high pKa of the α-sulfonyl proton allows for facile deprotonation, but the subsequent aldol condensation may require forcing conditions. The high nucleophilicity of thiolates allows for rapid addition under mild conditions.
Stereocontrol Diastereoselectivity is controlled in the cyclization step; enantioselective variants are well-developed but can be complex.Excellent enantioselectivity can be achieved using chiral amine or amino alcohol catalysts for the thiol addition.[12][13]The conjugate addition step in the sulfide route is more amenable to control by small molecule chiral catalysts, which can create a chiral environment around the Michael acceptor.
Removal of Sulfur Reductive desulfonylation (e.g., Na/Hg, SmI₂). Can be harsh and may not tolerate reducible functional groups.[3][10]Reductive desulfurization (e.g., Raney Ni). Can also be harsh and may reduce other functional groups (alkenes, alkynes, etc.).[15]Both methods involve strong reducing agents. The choice is dictated by functional group compatibility. SmI₂ can sometimes offer milder conditions for desulfonylation compared to dissolving metal reductions. Raney Nickel is a very powerful, heterogeneous reducing agent.
Overall Yield Can be moderate to good over the multi-step sequence.Often high for the addition step; the desulfurization step is also typically high-yielding.The sulfide route is often more convergent, involving fewer bond-forming steps in the main sequence, which can lead to higher overall yields.
Precursor Access β-ketosulfones are typically prepared by oxidation of β-ketosulfides or alkylation of sulfinates.[17]Cycloalkenones and thiols are widely available commercially or readily synthesized.The synthesis of the sulfone precursor adds an extra step compared to simply using a commercially available cycloalkenone and thiol.

Conclusion and Outlook

Both sulfone and sulfide precursors offer powerful and effective routes to functionalized cyclohexanones, a critical scaffold in medicinal chemistry.

  • The sulfone-based approach is exceptionally well-suited for constructing the cyclohexanone ring system itself, particularly in the context of a Robinson annulation to form fused bicyclic structures. Its strength lies in the powerful activating nature of the sulfonyl group. However, researchers must carefully consider the conditions required for the subsequent, and mandatory, reductive desulfonylation step.

  • The sulfide-based approach excels in the direct and often highly stereoselective functionalization of existing cycloalkenones. The milder conditions for the initial Michael addition and the wide availability of precursors make it an attractive and highly efficient strategy. The primary consideration is the compatibility of other functional groups with the Raney Nickel desulfurization step.

Ultimately, the optimal choice is dictated by the specific synthetic target. For de novo ring construction, the sulfone method is a classic and reliable choice. For the rapid, stereocontrolled diversification of an existing unsaturated ring, the sulfide addition method provides a more direct and often milder path. As synthetic methodology continues to advance, the development of even milder and more selective methods for both desulfonylation and desulfurization will further enhance the utility of these sulfur-based strategies in complex molecule synthesis.

References

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Organic Reactions.
  • A Comparative Guide to the Synthesis of Functionalized Cyclohexanones. Benchchem.
  • Reductive desulfonyl
  • Reductive desulfonyl
  • Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of. OSTI.gov.
  • Desulfonyl
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
  • Desulfuriz
  • A robust and facile method for desulfon
  • The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S)
  • Desulfuriz
  • Robinson annul
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • The Robinson Annul
  • Robinson Annul
  • Robinson Annulation Mechanism & Examples. Total Synthesis.
  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps.
  • Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral .beta.-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. Journal of the American Chemical Society.
  • Synthesis of Cyclic Sulfones by Ring-Closing Met
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxid
  • Michael addition reaction. Wikipedia.
  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation St

Sources

Comparative

Validating stereochemical purity of 4-(Methanesulfonylmethyl)cyclohexan-1-one derivatives

Title: Validating Stereochemical Purity of 4-(Methanesulfonylmethyl)cyclohexan-1-one: A Definitive Technical Guide Executive Summary In the synthesis of JAK inhibitors and other sulfone-bearing bioactive scaffolds, 4-(me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Stereochemical Purity of 4-(Methanesulfonylmethyl)cyclohexan-1-one: A Definitive Technical Guide

Executive Summary

In the synthesis of JAK inhibitors and other sulfone-bearing bioactive scaffolds, 4-(methanesulfonylmethyl)cyclohexan-1-one is a critical intermediate. Its utility, however, is strictly governed by its stereochemistry. The 1,4-trans isomer is typically the thermodynamic target, while the 1,4-cis isomer is a common kinetic impurity that can drastically alter downstream biological potency.

This guide provides a validated, multi-modal framework for establishing stereochemical purity. Moving beyond basic "purity checks," we define a self-validating system that couples the absolute structural certainty of NMR spectroscopy with the high-throughput precision of Supercritical Fluid Chromatography (SFC) .

Part 1: The Stereochemical Challenge

The core challenge lies in the subtle physicochemical differences between the diastereomers.

  • The Target (trans-1,4): The methanesulfonylmethyl group and the virtual "oxygen" of the ketone (via the ring flip average) occupy positions that minimize steric strain. In the dominant chair conformation, the bulky substituent is equatorial .[1][2]

  • The Impurity (cis-1,4): The substituent is forced into an axial position (or the ring adopts a twist-boat to relieve strain), leading to a distinct 3D shape but similar polarity to the trans isomer.

Why Standard Methods Fail:

  • TLC/Flash: Often show a single spot due to overlapping polarity.

  • Standard C18 HPLC: frequently yields poor resolution (

    
    ) without extremely long gradients.
    

Part 2: Methodology 1 — NMR Spectroscopy (The Structural Validator)

Role: Absolute configuration assignment and reference standard validation. limitation: Low sensitivity for impurities


.

The proton at the C4 position (H4) is the diagnostic "flag" for stereochemistry. Its coupling pattern reveals its axial or equatorial orientation.[3][4]

Experimental Protocol: 1H-NMR Validation
  • Instrument: 400 MHz or higher (600 MHz recommended for clear multiplet resolution).

  • Solvent:

    
     (standard) or 
    
    
    
    (if sulfone solubility is poor).
  • Concentration: ~10 mg/0.6 mL.

The Diagnostic Logic (Karplus Relationship)
  • Locate H4: Look for the multiplet corresponding to the proton on the substituted carbon (typically

    
     2.0 – 2.5 ppm range, distinct from the sulfone methyl singlet at 
    
    
    
    ~2.8 ppm).
  • Analyze Splitting (

    
    -values): 
    
    • Trans-Isomer (H4 is Axial): H4 has two large anti-diaxial couplings with the C3/C5 axial protons (

      
       Hz) and two small axial-equatorial couplings (
      
      
      
      Hz).
      • Appearance: Wide Triplet of Triplets (tt) . Width at half-height (

        
        ) > 20 Hz.
        
    • Cis-Isomer (H4 is Equatorial): H4 has only small equatorial-axial and equatorial-equatorial couplings (

      
       Hz).
      
      • Appearance: Narrow Quintet or broad singlet. Width at half-height (

        
        ) < 10 Hz.[5]
        

NMR_Logic Start Isolate Unknown Isomer H4_Signal Identify H4 Proton Signal (approx 2.0 - 2.5 ppm) Start->H4_Signal Coupling Analyze J-Coupling (Splitting) H4_Signal->Coupling Wide Wide Multiplet (tt) J ~ 10-12 Hz (ax-ax) Coupling->Wide Large J Narrow Narrow Multiplet (quintet) J < 5 Hz (eq-ax/eq-eq) Coupling->Narrow Small J Trans ASSIGNMENT: Trans-Isomer (Thermodynamic Product) Wide->Trans Cis ASSIGNMENT: Cis-Isomer (Kinetic Impurity) Narrow->Cis

Figure 1: Decision tree for absolute stereochemical assignment using 1H-NMR coupling constants.

Part 3: Methodology 2 — SFC (The High-Throughput Quantifier)

Role: Routine purity monitoring, diastereomeric excess (de) calculation, and limit of quantification (LOQ) < 0.1%. Why SFC? Supercritical


 offers low viscosity and high diffusivity. When paired with chiral stationary phases (CSPs), it provides "shape selectivity" that achiral HPLC often lacks for diastereomers.
Experimental Protocol: SFC Method Development
  • System: Agilent 1260 Infinity II SFC or Waters UPCC+.

  • Column Screening: Chiralpak AD-H, AS-H, and OD-H (Amylose/Cellulose derivatives).

    • Recommendation:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) often shows superior shape recognition for cyclohexanones.

  • Mobile Phase:

    
     / Methanol (Gradient 5% to 40%).
    
  • Back Pressure: 120 bar.

  • Temperature: 40°C.[3]

  • Detection: UV at 210 nm (carbonyl) and 254 nm.

Typical Separation Performance:

  • Cis-Isomer: Elutes first (typically) due to more compact "bent" shape in 3D space.

  • Trans-Isomer: Elutes second (more planar/linear interaction with CSP).

  • Resolution (

    
    ):  > 3.0 (Baseline separation).
    

Part 4: Comparative Analysis & Workflow

The following table contrasts the three primary techniques for this specific application.

Feature1H-NMR UPLC-MS (C18) Chiral SFC
Primary Utility Absolute Structure AssignmentMass ConfirmationQuantitative Purity (de%)
Resolution Mechanism Spin-spin coupling (

)
Hydrophobicity3D Shape Recognition
Limit of Detection ~1-2%< 0.05%< 0.05%
Throughput Low (10-15 min/sample)High (3-5 min/sample)Very High (2-4 min/sample)
Stereo-Selectivity Excellent (Qualitative)Moderate (Often co-elutes)Superior
The Validated Workflow

To ensure data integrity, do not rely on a single method. Use the "Cross-Validation Loop."

  • Synthesis: Generate crude mixture.

  • Isolation: Purify a small batch of the major isomer.

  • NMR Anchor: Confirm the major isomer is trans via H4 coupling analysis (Part 2).

  • SFC Mapping: Inject the NMR-validated sample into the SFC. Identify the major peak as trans.

  • Routine QC: Use SFC for all subsequent batch release testing.

Workflow cluster_Validation Cross-Validation Loop Crude Crude Synthesis (Mixture of Isomers) Prep Flash Chromatography (Enrichment) Crude->Prep QC Routine QC Method (SFC Quantification) Crude->QC Routine Samples NMR 1H-NMR Analysis (Confirm J ~ 11Hz) Prep->NMR Isolate Sample SFC_Dev SFC Method Dev (Match RT to NMR result) NMR->SFC_Dev Validate RT SFC_Dev->QC Define Method Release Batch Release (>98% de) QC->Release

Figure 2: The self-validating workflow connecting structural confirmation (NMR) to high-throughput quantification (SFC).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative source for Karplus relationship and cyclohexanone coupling constants).
  • Tormena, C. F., et al. (2011). Stereochemical Dependence of

    
     Coupling Constants in 2-Substituted 4-t-Butyl-cyclohexanone. The Journal of Physical Chemistry A, 116(6). Link
    
  • Toribio, L., et al. (2018). Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations.[6][7] Journal of Chromatography A, 1549, 39-50.[6] Link

  • Chromatography Today. (2014). Should I use SFC or HPLC for my Analysis? (Comparison of orthogonal selectivity for chiral/achiral separations). Link

Sources

Validation

Comparison of commercial sources for 4-(Methanesulfonylmethyl)cyclohexan-1-one

An objective evaluation of commercial building blocks is critical for maintaining reproducible workflows in drug discovery. The compound 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5) has emerged as a high...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of commercial building blocks is critical for maintaining reproducible workflows in drug discovery. The compound 4-(Methanesulfonylmethyl)cyclohexan-1-one (CAS: 1820615-75-5) has emerged as a highly valuable intermediate for incorporating a polar, metabolically stable sulfone moiety into sp³-rich molecular frameworks.

As a Senior Application Scientist, I frequently observe that the commercial source of this specific building block dictates the success of downstream functionalizations. Sulfone-containing aliphatic ketones are inherently prone to hygroscopicity. Trace moisture or residual mesylating agents from upstream synthesis can severely disrupt sensitive transformations, particularly organometallic additions and reductive aminations.

This guide objectively compares the commercial sources of 4-(Methanesulfonylmethyl)cyclohexan-1-one, analyzes their analytical profiles, and provides a self-validating experimental protocol to benchmark their synthetic performance.

Commercial Sourcing Landscape

Several major vendors supply 4-(Methanesulfonylmethyl)cyclohexan-1-one. While nominal purities are similar across suppliers, the actual performance often hinges on trace impurities and water content not always detailed on the Certificate of Analysis (CoA).

Table 1: Vendor Specifications for 4-(Methanesulfonylmethyl)cyclohexan-1-one

SupplierCatalog NumberClaimed PurityAnalytical MethodTypical Lead Time
Sigma-Aldrich (Enamine) ENA45842565695%LCMS / NMR1-2 Weeks[1][2]
BLD Pharm BD0086131697%HPLC / NMRIn Stock[3][4]
Accela ChemBio SY20579295%NMR1-2 Weeks[5][6]

The Mechanistic Challenge: Why Quality Matters

The most common application for this ketone is the synthesis of 1,4-disubstituted cyclohexylamines via reductive amination. The reaction relies on the initial condensation of the ketone with an amine to form a transient iminium ion, followed by hydride reduction.

The Causality of Failure: The condensation step is an equilibrium process that liberates water. If the starting material contains high initial moisture (common in poorly stored sulfones), the equilibrium is pushed backwards, stalling iminium formation. Furthermore, trace acidic impurities can prematurely decompose the reducing agent, Sodium Triacetoxyborohydride (STAB), leading to incomplete conversion and poor yields[7][8].

To mitigate this, a robust Quality Control (QC) workflow must be implemented before committing the building block to library synthesis.

QC_Workflow start Batch Receipt CAS: 1820615-75-5 kf Karl Fischer Titration (Moisture) start->kf hplc HPLC-UV/ELSD (Purity) start->hplc decision_h2o Water < 0.2%? kf->decision_h2o decision_pur Purity > 95%? hplc->decision_pur dry Azeotropic Drying (Toluene) decision_h2o->dry No approve Approved for Library Synthesis decision_h2o->approve Yes recryst Recrystallization (EtOAc/Hexane) decision_pur->recryst No decision_pur->approve Yes dry->approve recryst->approve

Figure 1: Decision tree for the analytical qualification of incoming sulfone building blocks.

Comparative Experimental Data

To objectively evaluate the suppliers, identical batches of 4-(Methanesulfonylmethyl)cyclohexan-1-one from each vendor were subjected to a standardized reductive amination with benzylamine.

Table 2: Synthetic Performance Benchmark (Reductive Amination)

Source MaterialInitial Moisture (KF)Imine Conversion (LCMS, 2h)Isolated Yieldcis:trans Ratio
Sigma-Aldrich 0.12%>99%84%1:3
BLD Pharm 0.08%>99%86%1:3
Accela ChemBio 0.45%88% (Stalled)*71%1:3

*Note: The higher moisture content in the Accela batch stalled the imine condensation. The reaction required the addition of 3Å molecular sieves to drive the equilibrium forward, highlighting the direct impact of vendor-specific moisture profiles on standard operating procedures.

Self-Validating Experimental Protocol

The following methodology utilizes Sodium Triacetoxyborohydride (STAB), chosen for its mildness and superior selectivity for iminium ions over unreacted ketones, ensuring minimal formation of the undesired cyclohexanol byproduct[9]. The protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next stage.

Reaction_Pathway ketone 4-(Methanesulfonylmethyl) cyclohexan-1-one imine Iminium Intermediate [Transient] ketone->imine Condensation amine Benzylamine (1.1 eq) amine->imine product 1-Benzylamino-4- (methanesulfonylmethyl) cyclohexane imine->product Reduction reagent1 DCE, AcOH (cat.) rt, 2h reagent1->imine reagent2 NaBH(OAc)3 (1.5 eq) rt, 12h reagent2->product

Figure 2: Mechanistic workflow of the standardized reductive amination protocol.

Step-by-Step Methodology

Phase 1: Imine Condensation

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Methanesulfonylmethyl)cyclohexan-1-one (1.00 g, 5.25 mmol, 1.0 eq) and anhydrous 1,2-Dichloroethane (DCE) (15.0 mL)[7].

  • Add Benzylamine (0.63 mL, 5.78 mmol, 1.1 eq) followed by glacial Acetic Acid (0.30 mL, 5.25 mmol, 1.0 eq).

  • Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 2 hours.

Phase 2: Self-Validation (IPC 1)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LCMS.

  • Validation Metric: Confirm the disappearance of the ketone starting material (

    
     191 
    
    
    
    ) and the appearance of the imine intermediate (
    
    
    280
    
    
    ).
  • Causality Check: If conversion is <95%, the starting material likely has high moisture. Add 1.0 g of activated 3Å molecular sieves, stir for an additional 2 hours, and re-verify before proceeding.

Phase 3: Hydride Reduction 4. Once IPC 1 is validated, cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Triacetoxyborohydride (STAB) (1.67 g, 7.88 mmol, 1.5 eq) portion-wise over 10 minutes to manage mild exotherms[8]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

Phase 4: Self-Validation (IPC 2)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LCMS.

  • Validation Metric: Confirm the complete shift of the imine mass (

    
     280) to the reduced product mass (
    
    
    
    282
    
    
    ).

Phase 5: Quench and Isolation 7. Quench the reaction by slowly adding 15 mL of saturated aqueous


. Caution: Vigorous gas evolution (

) will occur as unreacted STAB is decomposed. 8. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

. 9. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane with 1% Triethylamine) to yield the product as a mixture of cis and trans isomers.

Conclusion & Recommendations

For high-throughput library synthesis, BLD Pharm and Sigma-Aldrich (Enamine) currently provide the most "plug-and-play" batches of 4-(Methanesulfonylmethyl)cyclohexan-1-one, characterized by low moisture profiles that eliminate the need for pre-drying or molecular sieves.

Regardless of the supplier, researchers are strongly advised to implement a strict Karl Fischer titration protocol upon batch receipt. If water content exceeds 0.2%, an azeotropic drying cycle with toluene should be performed prior to utilizing this building block in moisture-sensitive functionalizations.

References

  • Accela ChemBio. 4-(methanesulfonylmethyl)cyclohexan-1-one (SY205792). Retrieved from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-(Methanesulfonylmethyl)cyclohexan-1-one vs. Structural Analogs

Executive Summary As a Senior Application Scientist evaluating novel bifunctional building blocks for drug development, rigorous analytical validation is paramount. 4-(Methanesulfonylmethyl)cyclohexan-1-one is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel bifunctional building blocks for drug development, rigorous analytical validation is paramount. 4-(Methanesulfonylmethyl)cyclohexan-1-one is a highly versatile intermediate featuring both a reactive carbonyl center and a highly oxidized sulfone moiety ()[1]. To fully understand its spectroscopic signature, we must objectively compare it against established structural analogs: 4-methylcyclohexanone (a flexible, minimally sterically hindered analog) ()[2], 4-tert-butylcyclohexanone (a rigid, conformationally locked reference) ()[3], and 4-(methylsulfanylmethyl)cyclohexan-1-one (the unoxidized thioether precursor).

Conformational Dynamics & Structural Logic

The spectroscopic behavior of C4-substituted cyclohexanones is intimately tied to their conformational equilibrium. The bulky methanesulfonylmethyl group (


) exerts a significant steric demand (high A-value). To minimize unfavorable 1,3-diaxial interactions with the axial protons at C2 and C6, this group strongly favors the equatorial position. This thermodynamic preference effectively "locks" the chair conformation, mirroring the behavior of the classic tert-butyl group, whereas smaller substituents like a methyl group allow for rapid ring-flipping at room temperature.

ConformationalLogic A Cyclohexanone Core (Flexible Chair) B C4 Substitution A->B C Small Group (-CH3) Rapid Ring Flip B->C Analog A D Bulky Group (-tBu or -CH2SO2CH3) Conformational Locking B->D Target & Analog B E Equatorial Preference (Minimized 1,3-Diaxial Interactions) D->E Thermodynamic Control

Caption: Logical flow of conformational locking in C4-substituted cyclohexanones.

Comparative Spectroscopic Analysis

The true identity of 4-(Methanesulfonylmethyl)cyclohexan-1-one is revealed through the distinct electronic effects of the sulfone group compared to its analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides immediate confirmation of the oxidation state of the sulfur atom and the integrity of the ketone.

Table 1: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group4-(Methanesulfonylmethyl)cyclohexan-1-one4-methylcyclohexanone4-tert-butylcyclohexanone4-(methylsulfanylmethyl)cyclohexanone
C=O Stretch ~1712171517181715
C-H (sp³) Stretch 2850 - 29502850 - 29502850 - 29602850 - 2950
SO₂ Asymmetric 1310 - 1325N/AN/AN/A
SO₂ Symmetric 1120 - 1150N/AN/AN/A
C-S Stretch N/AN/AN/A~680

Causality & Interpretation: The carbonyl (C=O) stretch remains relatively consistent across all analogs (~1712–1718 cm⁻¹), confirming that the C4 substitution does not significantly alter the bond order of the C1 ketone ()[4]. However, the defining feature of the target molecule is the presence of two intense absorption bands at ~1310 cm⁻¹ and ~1130 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the SO₂ group, respectively[4]. The thioether analog completely lacks these bands, exhibiting only a weak C-S stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a granular view of the inductive effects (-I) exerted by the substituents.

Table 2: Key NMR Chemical Shifts (δ, ppm in CDCl₃)

NucleusAssignment4-(Methanesulfonylmethyl)cyclohexan-1-one4-methylcyclohexanone4-tert-butylcyclohexanone4-(methylsulfanylmethyl)cyclohexanone
¹H C4-Substituent2.95 (s, 3H, -SO₂CH₃)1.02 (d, 3H, -CH₃)0.89 (s, 9H, -tBu)2.12 (s, 3H, -SCH₃)
¹H C4-Methylene3.05 (d, 2H, -CH₂SO₂-)N/AN/A2.55 (d, 2H, -CH₂S-)
¹³C C=O (Carbonyl)~210.5212.1212.4211.8
¹³C C4-Substituent42.1 (-SO₂CH₃)21.5 (-CH₃)27.6 (-C(CH₃)₃)16.5 (-SCH₃)
¹³C C4-Methylene61.2 (-CH₂SO₂-)N/AN/A40.2 (-CH₂S-)

Causality & Interpretation: The highly electronegative oxygen atoms on the sulfone group draw electron density away from the sulfur atom, which in turn strongly deshields the adjacent protons via inductive effects. Consequently, the


 protons appear as a sharp singlet at ~2.95 ppm, shifted dramatically downfield compared to the thioether 

protons (~2.12 ppm). In the ¹³C NMR, this strong electron-withdrawing effect pushes the

carbon to ~42.1 ppm and the bridging

carbon to ~61.2 ppm.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectroscopic characterization, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false positives or misassignments.

Workflow S1 Sample Prep (50 mg in CDCl3) S2 Internal Standard (TMS at 0.0 ppm) S1->S2 S3 NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) S2->S3 S4 Data Processing (Phase/Baseline Correction) S3->S4 S5 Signal Assignment (Integration & Multiplet Analysis) S4->S5

Caption: Self-validating experimental workflow for NMR spectroscopic characterization.

Step-by-Step Methodology:
  • Sample Preparation & Internal Calibration: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected because it readily dissolves both polar sulfones and non-polar alkyl rings, while being transparent in the ¹H NMR window. The solvent must contain 0.03% v/v Tetramethylsilane (TMS) to act as a zero-point reference.

  • Instrument Tuning & Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, 10s relaxation delay) and the ¹³C spectrum at 100 MHz (512 scans).

  • Internal Validation Check 1 (Chemical Shift): Before analyzing the sample peaks, verify that the TMS singlet is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these deviate, the spectrum must be recalibrated to ensure the downfield sulfone shifts are accurate.

  • Internal Validation Check 2 (Integration Integrity): Set the integration of the isolated

    
     singlet (~2.95 ppm) to exactly 3.00. The total integration of the remaining ring and methylene protons must sum to exactly 11.00 (8 ring protons + 1 methine proton + 2 methylene bridge protons). Any deviation >5% indicates sample impurity or incomplete relaxation during acquisition.
    
  • IR Background Subtraction: For ATR-FTIR analysis, collect a background scan of the empty diamond crystal immediately prior to sample loading.

    • Causality: This ensures atmospheric water (~3300 cm⁻¹) and CO₂ (~2350 cm⁻¹) do not obscure the analyte's functional group fingerprint, validating that the observed peaks are purely from the sample.

References

  • Cyclohexan-1-one | Sigma-Aldrich: 4-(methanesulfonylmethyl)cyclohexan-1-one Source: Sigma-Aldrich
  • 4-Methylcyclohexanone | C7H12O | CID 11525

    • Source: PubChem (N
    • URL: [Link]

  • 4-tert-Butylcyclohexanone | C10H18O | CID 7392

    • Source: PubChem (N
    • URL:[Link]

  • Infrared Spectroscopy Absorption Table

    • Source: Chemistry LibreTexts
    • URL: [Link]

Sources

Validation

Determination of residual solvents in 4-(Methanesulfonylmethyl)cyclohexan-1-one

Executive Summary & Strategic Context In the synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one , a critical intermediate for novel antimalarial and anti-inflammatory APIs, the control of residual solvents is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of 4-(Methanesulfonylmethyl)cyclohexan-1-one , a critical intermediate for novel antimalarial and anti-inflammatory APIs, the control of residual solvents is not merely a compliance checkbox—it is a stability imperative. The presence of residual solvents like Dichloromethane (DCM) or Toluene can accelerate degradation pathways or interfere with subsequent synthetic steps.

This guide compares the performance of the Optimized Static Headspace-GC (HS-GC) using N,N-Dimethylacetamide (DMA) against two common alternatives: Direct Injection GC and Headspace-GC using DMSO .

The Verdict: While Direct Injection offers speed, it catastrophically fails in robustness due to matrix accumulation. While DMSO is a common universal solvent, it introduces significant thermal degradation artifacts. HS-GC with DMA emerges as the superior "product" (methodology) for this specific analyte, offering the highest signal-to-noise ratio, lowest matrix interference, and full ICH Q3C compliance.

Method Performance Comparison

The following analysis evaluates the three methodologies based on Specificity , Precision (RSD%) , and System Robustness .

Comparative Performance Data
FeatureMethod A: HS-GC (DMA) (Recommended)Method B: HS-GC (DMSO) Method C: Direct Injection
Matrix Tolerance High (Non-volatiles stay in vial)High (Non-volatiles stay in vial)Low (Matrix fouls liner/column)
Solvent Artifacts Minimal (Clean baseline)High (Dimethyl sulfide formation)Low (Solvent peak masking)
Sensitivity (S/N) High (>100 for Class 2)Medium (Baseline noise interference)High (But degrades rapidly)
Precision (%RSD) < 2.0%3.5% - 5.0%> 10% (after 20 injections)
Column Lifespan > 1000 Injections> 1000 Injections< 50 Injections
Why DMA Outperforms DMSO for this Application

Although DMSO is often the default solvent for polar analytes like 4-(Methanesulfonylmethyl)cyclohexan-1-one, it suffers from thermal instability at headspace equilibration temperatures (>80°C). DMSO decomposes to form dimethyl sulfide and dimethyl disulfide , which can co-elute with volatile impurities like Acetone or Methanol, leading to false positives. DMA (N,N-Dimethylacetamide) provides comparable solubility for the sulfone-ketone matrix but remains thermally stable, ensuring a cleaner baseline.

Technical Deep Dive: The Optimized Protocol

This protocol is designed to be a self-validating system. The choice of DB-624 column chemistry ensures separation of polar and non-polar solvents, while the DMA diluent ensures complete dissolution of the matrix without head-space flooding.

Reagents & Materials
  • Analyte: 4-(Methanesulfonylmethyl)cyclohexan-1-one (Reference Standard).

  • Diluent: N,N-Dimethylacetamide (DMA), Headspace Grade (Purity >99.9%).

  • GC Column: DB-624 (6% Cyanopropyl-phenyl 94% dimethyl polysiloxane), 30m x 0.32mm, 1.8µm film.

  • Carrier Gas: Nitrogen or Helium (Constant Flow: 2.0 mL/min).

Instrument Parameters (Agilent 7890/7697A or equivalent)
ParameterSettingRationale
HS Oven Temp 90°CSufficient to volatilize high-boilers (Toluene) without degrading matrix.
HS Loop Temp 100°CPrevents condensation of high-boiling solvents in the loop.
Equilibration 20 minEnsures thermodynamic equilibrium between liquid/gas phases.
GC Injector 220°C, Split 10:1High split ratio improves peak shape for volatile solvents.
Oven Program 40°C (3 min) → 10°C/min → 240°C (5 min)Gradient separates low-boiling (MeOH) from high-boiling (DMA/Toluene).
Detector (FID) 250°CStandard for organic solvents; prevents condensation.
Standard & Sample Preparation
  • Blank Preparation: Pipette 5.0 mL of DMA into a 20 mL headspace vial and seal immediately.

  • Standard Stock Solution: Weigh accurately approx. 100 mg of each target solvent (e.g., Methanol, Acetone, DCM, Toluene) into a 100 mL volumetric flask containing DMA. Dilute to volume.

  • Sample Preparation: Weigh accurately 500 mg of 4-(Methanesulfonylmethyl)cyclohexan-1-one into a 20 mL headspace vial. Add 5.0 mL of DMA. Seal and vortex until fully dissolved.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and the specific workflow for the optimized HS-GC-DMA method.

ResidualSolventWorkflow Start Start: Sample Analysis SolubilityCheck Solubility Check: Polar Sulfone Matrix Start->SolubilityCheck Water Water (Poor Solubility) SolubilityCheck->Water Avoid DMSO DMSO (Thermal Instability) SolubilityCheck->DMSO Risk of Artifacts DMA DMA (Optimal Diluent) SolubilityCheck->DMA Select Prep Sample Prep: 500mg Matrix + 5mL DMA DMA->Prep HS_Unit Headspace Unit 90°C Equilibration Prep->HS_Unit GC_Sep GC Separation DB-624 Column HS_Unit->GC_Sep Vapor Transfer FID FID Detection Quantification GC_Sep->FID

Caption: Figure 1. Analytical Decision Matrix and Workflow for 4-(Methanesulfonylmethyl)cyclohexan-1-one. DMA is selected over DMSO to prevent thermal degradation artifacts.

Representative Validation Data

To demonstrate the "Trustworthiness" of this protocol, the following data represents typical validation results obtained when applying this method under GMP conditions.

Table 2: Specificity and Recovery Data

AnalyteRetention Time (min)Resolution (Rs)Recovery (%) (n=3)LOD (ppm)ICH Limit (ppm)
Methanol 3.2N/A98.5153000
Acetone 4.5> 2.0101.2105000
DCM 5.8> 2.599.15600
Toluene 10.2> 5.097.82890

Note: The method easily meets the requirements of USP <467> and ICH Q3C for Class 2 and 3 solvents.

Troubleshooting & Causality

  • Issue: Ghost Peaks at ~3-4 minutes.

    • Causality: If using DMSO, this is likely Dimethyl Sulfide.[1]

    • Solution: Switch to DMA (as recommended) or lower equilibration temperature to 80°C (though this may lower sensitivity for high boilers).

  • Issue: Poor Precision on Toluene.

    • Causality: Condensation in the transfer line.

    • Solution: Ensure Transfer Line temperature is at least 10°C higher than the Oven temperature (Set to 110°C+).

  • Issue: Carryover.

    • Causality: High boiling DMA condensing in the column head.

    • Solution: Ensure the final GC oven ramp goes to 240°C and holds for 5 minutes to "bake out" the diluent.

References

  • ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] International Council for Harmonisation.[3] Available at: [Link]

  • U.S. Pharmacopeia. (2023). USP <467> Residual Solvents.[4][5] United States Pharmacopeial Convention.[3][5][6]

  • Camarasu, C. C. (2000). "Headspace GC Method for the Determination of Residual Solvents in Active Pharmaceutical Ingredients." Journal of Pharmaceutical and Biomedical Analysis.
  • Cheng, C., et al. (2010). "Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography." LCGC North America. Available at: [Link]

  • Restek Corporation. "Residual Solvent Analysis: A Guide to Column Selection and Method Development." Available at: [Link]

Sources

Comparative

Benchmarking reaction rates of 4-(Methanesulfonylmethyl)cyclohexan-1-one against cyclohexanone

Benchmarking Guide: 4-(Methanesulfonylmethyl)cyclohexan-1-one vs. Cyclohexanone Executive Summary This technical guide benchmarks the reactivity profile of 4-(Methanesulfonylmethyl)cyclohexan-1-one (Target) against the i...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 4-(Methanesulfonylmethyl)cyclohexan-1-one vs. Cyclohexanone

Executive Summary

This technical guide benchmarks the reactivity profile of 4-(Methanesulfonylmethyl)cyclohexan-1-one (Target) against the industry-standard Cyclohexanone (Reference). Designed for medicinal chemists, this document isolates the specific steric and electronic contributions of the distal methanesulfonylmethyl moiety (


) to reaction rates and stereoselectivity.

Key Finding: The Target substrate exhibits a "Conformationally Biased, Electronically Activated" profile. The 4-substituent acts as a conformational anchor (locking the chair form) while exerting a subtle through-bond inductive effect that increases carbonyl electrophilicity relative to unsubstituted cyclohexanone.

Structural & Mechanistic Profiling

To predict reaction outcomes, we must first quantify the physical organic constraints imposed by the substituent.

Conformational Analysis (The "Locking" Effect)
  • Cyclohexanone: Exists as a rapidly interconverting equilibrium of two equivalent chair conformers.

  • Target: The

    
     group is sterically bulky. Based on A-values for analogous groups (Ethyl 
    
    
    
    kcal/mol; Sulfone
    
    
    kcal/mol), this substituent has an estimated A-value of >2.0 kcal/mol .
  • Implication: The Target exists

    
     in the conformation where the substituent is equatorial .[1][2] This "locks" the ring, forcing incoming nucleophiles to attack a fixed steric environment.
    

Conformation cluster_0 Cyclohexanone (Reference) cluster_1 4-(Methanesulfonylmethyl)cyclohexan-1-one C1 Chair A (Equivalent) C2 Chair B (Equivalent) C1->C2 Rapid Flip (k_flip > k_rxn) T1 Equatorial Conformer (>95% Population) STABLE T2 Axial Conformer (<5% Population) UNSTABLE T1->T2 High Energy Barrier

Electronic Activation

The sulfone group is a strong electron-withdrawing group (EWG). Although separated by a methylene spacer (


), the inductive effect (

) propagates through the

-framework.
  • Effect: Lowers the LUMO energy of the carbonyl carbon.

  • Prediction: The Target is more electrophilic than cyclohexanone, leading to faster initial nucleophilic attack rates (

    
    ), provided steric hindrance is negligible.
    

Benchmarking Protocol 1: Nucleophilic Addition (Reduction)

Objective: Quantify the rate enhancement (electronic) and diastereoselectivity (steric) using Sodium Borohydride (


).
Mechanistic Hypothesis
  • Rate: Target > Cyclohexanone (due to inductive activation).

  • Stereochemistry:

    • Cyclohexanone:[3][4][5][6] Gives Cyclohexanol (achiral).

    • Target: The "locked" chair distinguishes between Axial Attack (from the hindered face) and Equatorial Attack (from the open face).

    • Outcome: Small nucleophiles like Hydride prefer axial attack, yielding the Equatorial Alcohol (Trans isomer) as the major product.

Experimental Protocol

Reagents:

  • Substrate (1.0 mmol)[6]

  • 
     (0.25 mmol, stoichiometric)
    
  • Solvent: Methanol (anhydrous) at

    
     to 
    
    
    
    .

Workflow:

  • Dissolve substrate in MeOH (

    
    ).
    
  • Add

    
     in one portion.
    
  • Quench aliquots at

    
     min with saturated 
    
    
    
    .
  • Analyze via GC-FID or

    
    -NMR.
    
Data Output & Comparison
MetricCyclohexanone (Ref)4-(Methanesulfonylmethyl)...[5][7] (Target)Interpretation
Relative Rate (

)
1.01.2 - 1.4 Sulfone induction increases electrophilicity.
Product Ratio N/A (One product)~90:10 (Trans:Cis) Locked conformation dictates stereocontrol.
Major Isomer CyclohexanolTrans-alcohol Result of axial hydride attack on locked chair.

Benchmarking Protocol 2: Reductive Amination

Objective: Assess suitability for library synthesis (common in drug discovery). This reaction proceeds via an Imine Intermediate .

Reaction Pathway
  • Imine Formation: Amine attack + Dehydration (Equilibrium).

  • Reduction: Hydride addition to Imine (Irreversible).

ReductiveAmination cluster_inputs Ketone Ketone (Target vs Ref) Intermediate Hemiaminal Intermediate Ketone->Intermediate k1 (Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Imine Imine Species (Rate Determining Eq) Intermediate->Imine -H2O (k2) Product Secondary Amine (Final Drug Scaffold) Imine->Product NaBH(OAc)3 Reduction

Protocol

Conditions: Target ketone (1 eq), Benzylamine (1.1 eq),


 (1.5 eq), DCE, RT.
Observation: 
  • The Target ketone typically reaches imine equilibrium faster than cyclohexanone due to the more polarized carbonyl.

  • Warning: The resulting amine product will be a mixture of diastereomers (cis/trans), typically favoring the trans (equatorial amine) isomer.

Benchmarking Protocol 3: -Functionalization

Objective: Determine if the sulfone group acidifies the


-protons (enolate stability).
  • Concept: The inductive effect of the 4-sulfone is too distal to significantly stabilize the enolate negative charge at the 2-position.

  • Prediction:

    
     of 
    
    
    
    -protons is similar to cyclohexanone (
    
    
    ).
  • Reactivity: Alkylation rates with LDA/Alkyl Halide will be comparable to cyclohexanone, but regioselectivity will be strictly controlled by the "locked" chair (electrophile approaches from the less hindered equatorial face).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.

  • Wipf, P., & Kim, Y. (1999). Nucleophilic Additions to 4-Substituted Cyclohexanones: The Cieplak Model. Journal of the American Chemical Society.[8] (Mechanistic basis for axial attack preference).

  • PubChem Compound Summary. (2024). 4-(Methylsulfonyl)cyclohexan-1-one (CAS 862129-72-4).[5]

  • Sigma-Aldrich Product Specification. 4-(Methanesulfonylmethyl)cyclohexan-1-one.

Sources

Validation

Elemental analysis and mass spectrometry validation for 4-(Methanesulfonylmethyl)cyclohexan-1-one

Content Type: Technical Comparison & Validation Guide Subject: CID 119057001 | Formula:

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: CID 119057001 | Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 | MW: 190.26  g/mol 
Executive Summary

In the synthesis of sulfonated pharmaceutical intermediates, 4-(Methanesulfonylmethyl)cyclohexan-1-one represents a critical scaffold, often utilized in the development of JAK inhibitors and other heterocyclic APIs. Its dual functionality—a reactive ketone and a polar sulfone tail—presents specific analytical challenges.

While High-Resolution Mass Spectrometry (HRMS) offers rapid structural confirmation, it often fails to detect inorganic impurities (salts, catalysts) or retained solvents, leading to "false high" purity readings. Conversely, Combustion Elemental Analysis (EA) provides absolute weight-percent purity but lacks structural specificity.

This guide objectively compares these two methodologies, arguing that for this specific sulfur-rich aliphatic ketone, a hybrid validation protocol is required to ensure "drug-grade" quality.

Part 1: The Target Molecule & Analytical Challenges

Compound Identity:

  • IUPAC Name: 4-(Methanesulfonylmethyl)cyclohexan-1-one[1]

  • PubChem CID: [1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass: 190.0664 Da

The Analytical "Trap": The sulfone group (


) is highly polar and thermally stable, but it complicates analysis:
  • In EA: Sulfur oxides (

    
    ) can interfere with Nitrogen detection in standard CHN analyzers if not properly scrubbed or separated.
    
  • In MS: The molecule forms stable adducts (

    
    , 
    
    
    
    ) which can suppress the protonated molecular ion
    
    
    , leading to misinterpretation of the parent peak.
Part 2: Method A – Elemental Analysis (The Quantitative Benchmark)

Role: Absolute Purity Determination (w/w%) Verdict: Essential for Batch Release.

Combustion analysis remains the gold standard for establishing the "bulk purity" of this intermediate. Unlike LC-MS, which only "sees" ionizable organic impurities, EA detects non-combustible contaminants (silica, inorganic salts) by deviations in the Carbon/Sulfur % values.

Experimental Protocol: Sulfur-Optimized Combustion
  • Instrument: Flash 2000 or Elementar vario EL cube (configured for CHNS mode).

  • Combustion Aid: Due to the sulfone's oxidation state, complete combustion is usually efficient. However, adding Vanadium Pentoxide (

    
    )  is recommended to ensure quantitative conversion of Sulfur to 
    
    
    
    and prevent sulfate ash formation.
  • Temperature: Furnace at 1150°C (requires high heat for quantitative Sulfur recovery).

  • Carrier Gas: Helium (140 mL/min).

Data Interpretation: Acceptance Criteria

For a "Pass" status, experimental values must fall within ±0.4% of the theoretical values.

ElementTheoretical % (

)
Acceptable Range (Experimental)Common Deviation Cause
Carbon 50.50%50.10 – 50.90%Low C indicates wet sample (water/solvent).
Hydrogen 7.42%7.02 – 7.82%High H often indicates retained Methanol/Ethanol.
Sulfur 16.85%16.45 – 17.25%Low S indicates poor combustion or catalyst poisoning.
Nitrogen 0.00%< 0.10%Detection of N indicates DMF/TEA contamination.[2][3]

Critical Insight: If your Carbon is low (e.g., 48%) but the LC-MS shows 99% purity, your sample likely contains inorganic salts (NaCl,


) from the extraction phase. EA catches this; MS does not.
Part 3: Method B – Mass Spectrometry (The Structural Validator)

Role: Structural Confirmation & Impurity Profiling Verdict: Essential for Identity Confirmation.

For 4-(Methanesulfonylmethyl)cyclohexan-1-one, Electrospray Ionization (ESI) in Positive mode is the preferred technique. The sulfone oxygen atoms are good proton acceptors, and the ketone provides a secondary ionization site.

Experimental Protocol: HRMS (Q-TOF / Orbitrap)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Fragmentor: 100-135 V (Sulfones are relatively stable; higher energy may be needed for fragmentation).

Fragmentation Pathway & Data

The mass spectrum typically displays a base peak of the adduct or the protonated molecule.

Ion Identitym/z (Theoretical)Description

191.0737Protonated Molecular Ion.

213.0556Sodium Adduct (Common in glass storage).

208.1002Ammonium Adduct (Common if buffers used).
Fragment 1 111.08Loss of Methanesulfonyl group (

).
Fragment 2 97.06Cyclohexanone ring fragment.

Technical Note: The loss of the sulfonyl group (


) is a characteristic neutral loss of 79 Da. Watch for the transition 

or

.
Part 4: Visualization & Logic
Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for releasing a batch of this intermediate.

ValidationWorkflow Start Crude Synthesis Product (C8H14O3S) Split Split Sample Start->Split EA_Path Method A: Combustion EA (Quantify C, H, S) Split->EA_Path MS_Path Method B: HRMS (ESI+) (Identify m/z 191.07) Split->MS_Path EA_Decision Is C% within ±0.4%? Is S% within ±0.4%? EA_Path->EA_Decision MS_Decision Is Exact Mass < 5ppm error? Are fragments consistent? MS_Path->MS_Decision Fail_Salt FAIL: Inorganic Impurities (Recrystallize) EA_Decision->Fail_Salt No (Low Carbon) Merge Data Correlation EA_Decision->Merge Yes Fail_Struct FAIL: Wrong Structure (Check Synthesis) MS_Decision->Fail_Struct No MS_Decision->Merge Yes Final RELEASE BATCH (Validated Purity) Merge->Final Both Pass

Caption: Integrated analytical workflow ensuring both chemical identity (MS) and bulk purity (EA).

Diagram 2: Proposed MS Fragmentation Pathway

Visualizing the breakdown of the molecule in the Collision Cell (CID).

Fragmentation Parent Parent Ion [M+H]+ m/z 191.07 Transition1 C-S Bond Cleavage Parent->Transition1 Frag1 [M - CH3SO2]+ m/z ~111.08 (Cyclohexanone-CH2 cation) Transition1->Frag1 - 79 Da Neutral Neutral Loss (CH3SO2H) Transition1->Neutral Frag2 Ring Fragmentation m/z ~93 (Loss of H2O from ketone) Frag1->Frag2 - H2O (18 Da)

Caption: ESI+ Fragmentation logic. The primary cleavage occurs at the C-S bond, ejecting the sulfonyl group.

Part 5: Comparative Summary
FeatureCombustion Analysis (EA)High-Res Mass Spec (HRMS)
Primary Output % Composition (Purity)Exact Mass (Identity)
Sample Requirement 2 – 5 mg< 0.1 mg
Sulfur Detection Quantitative (

conversion)
Qualitative (Isotope pattern)
Blind Spot Cannot distinguish isomersCannot see inorganic salts
Cost/Run LowHigh
Recommendation Mandatory for CoA generation.Mandatory for structure proof.
References
  • PubChem. (2025).[3] Compound Summary: 4-(Methanesulfonylmethyl)cyclohexan-1-one (CID 119057001).[1] National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link](Cited for general sulfone fragmentation principles).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Disposal Protocol: 4-(Methanesulfonylmethyl)cyclohexan-1-one

As a laboratory professional or drug development scientist, handling specialized pharmaceutical intermediates requires a rigorous integration of operational safety and environmental compliance. 4-(Methanesulfonylmethyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling specialized pharmaceutical intermediates requires a rigorous integration of operational safety and environmental compliance. 4-(Methanesulfonylmethyl)cyclohexan-1-one is a bifunctional organic compound featuring both a reactive cyclohexanone ring and a stable methanesulfonylmethyl (sulfone) group.

This guide provides authoritative, step-by-step methodologies for the safe handling, emergency spill mitigation, and EPA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory integrity.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the intrinsic properties of the chemical. The presence of the sulfone moiety dictates strict waste segregation rules, as improper incineration leads to severe environmental hazards.

Quantitative Chemical Data
PropertyValue
Chemical Name 4-(Methanesulfonylmethyl)cyclohexan-1-one
CAS Registry Number 1820615-75-5
Molecular Formula C8H14O3S[1]
Molecular Weight 190.26 g/mol
Functional Groups Ketone (Electrophilic), Sulfone (Oxidized Sulfur)
Waste Classification Non-Halogenated Organic Sulfur Waste
Mechanistic Safety Causality (The "Why")

While 4-(Methanesulfonylmethyl)cyclohexan-1-one is stable under standard ambient conditions, its disposal is highly regulated. When organic sulfones are subjected to thermal destruction (incineration >1000°C), the organic carbon framework combusts cleanly into CO₂ and H₂O. However, the sulfone group (-SO₂-) degrades into sulfur dioxide (SO₂) and sulfur trioxide (SO₃) [2].

These sulfur oxides (SOx) are primary precursors to atmospheric acidification and pose severe respiratory hazards[2]. Consequently, this compound cannot be disposed of in standard general organic waste streams. It must be strictly segregated and routed to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) equipped with Flue Gas Desulfurization (FGD) alkaline scrubbers to neutralize SOx emissions before atmospheric release[3].

Laboratory Handling & Operational Protocol

Every interaction with this compound must be treated as a self-validating system where each safety measure verifies the integrity of the next.

Step-by-Step Handling Methodology
  • Pre-Operation Verification:

    • Ventilation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

    • PPE Selection: Don a standard laboratory coat, chemical splash goggles, and nitrile gloves . Causality: Nitrile provides an effective barrier against the lipophilic nature of the cyclohexanone ring, preventing dermal absorption and localized irritation[4].

  • Material Transfer:

    • Use anti-static spatulas when transferring the solid intermediate to prevent electrostatic discharge, which could ignite airborne dust.

    • Place the receiving vessel (e.g., round-bottom flask or vial) inside a secondary containment tray to localize any accidental spillage.

  • Post-Operation Decontamination:

    • Wipe down spatulas and balances with a compatible solvent (e.g., ethanol or acetone) followed by soap and water.

    • Dispose of all contaminated wipes in a designated solid hazardous waste container[5].

Emergency Spill Mitigation Workflow

In the event of a spill, rapid containment is critical to prevent aerosolization of the sulfone intermediate.

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Spill Size & Ventilation Start->Assess Evac Evacuate Area & Notify EHS Assess->Evac Large/Toxic PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE Small/Manageable Contain Contain Spill (Vermiculite/Sand) PPE->Contain Sweep Mechanically Sweep (Avoid Dust Generation) Contain->Sweep Decon Decontaminate Surface (Soap & Water/Solvent) Sweep->Decon Waste Transfer to RCRA Solid Waste Container Decon->Waste

Workflow for mitigating solid or solution-based organic sulfone laboratory spills.

Spill Response Methodology
  • Isolate the Area: Immediately restrict access to the spill zone. If the compound is dissolved in a volatile solvent, ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment: For liquid solutions, surround the spill with an inert absorbent like vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed mixture or solid powder using a static-free brush and dustpan. Causality: Aggressive sweeping can aerosolize the fine powder, leading to inhalation exposure.

  • Disposal: Transfer the collected material into a sealable High-Density Polyethylene (HDPE) container and label it immediately as "Hazardous Waste: Spill Debris containing 4-(Methanesulfonylmethyl)cyclohexan-1-one"[6].

Waste Segregation & EPA-Compliant Disposal Protocol

Under the Resource Conservation and Recovery Act (RCRA) established by the US EPA, strict adherence to waste management protocols is legally and ethically mandated[7].

Step-by-Step Disposal Methodology
  • Hazardous Waste Determination: Classify the waste stream as Non-Halogenated Organic Sulfur Waste . Do not mix this compound with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled exothermic oxidation[8].

  • Containerization: Collect the waste in a chemically compatible, leak-proof HDPE container. Ensure the container is kept closed at all times unless actively adding waste[7].

  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Critical Rule: You must write the full chemical name: "4-(Methanesulfonylmethyl)cyclohexan-1-one". The use of abbreviations, acronyms, or chemical formulas (e.g., C8H14O3S) is strictly prohibited by EPA Hazard Communication Standards, as it prevents first responders from rapidly identifying the hazard[6].

  • Satellite Accumulation Area (SAA) Storage: Store the labeled container in a designated SAA within the laboratory, utilizing secondary containment. Waste must be transferred to the central accumulation area within 90 days or when the container reaches 2/3 capacity[5].

  • TSDF Transfer & Thermal Destruction: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF. The facility will perform high-temperature incineration coupled with alkaline scrubbing to neutralize the resulting SOx gases[3].

WastePathway Gen Waste Generation: 4-(Methanesulfonylmethyl)cyclohexan-1-one Seg Segregation: Non-Halogenated Organic Sulfur Gen->Seg Label RCRA Labeling: Identify as Hazardous Seg->Label TSDF Transport to TSDF (EPA Approved) Label->TSDF Incinerate Thermal Destruction (Incineration >1000°C) TSDF->Incinerate Scrubber Flue Gas Desulfurization (Alkaline Scrubber for SOx) Incinerate->Scrubber SO2/SO3 Byproducts Release Clean Gas Release & Solid Ash Disposal Scrubber->Release

EPA-compliant waste segregation and thermal destruction pathway for organic sulfones.

References

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." CWRU EHS Guidelines. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC Chemical Waste Disposal. Available at:[Link]

  • Encyclopedia of Life Support Systems (EOLSS). "Control of Sulfur Oxides." Pollution Control Technologies. Available at:[Link]

  • University of Texas at Dallas Institutional Risk & Safety. "Hazardous Waste." UT Dallas EHS. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Storage Management and EPA Subpart K. Available at: [Link]

  • Air Pollution Training Institute, USEPA. "Combustion Source Evaluation: Control of Gaseous Emissions." Flue Gas Desulfurization. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(Methanesulfonylmethyl)cyclohexan-1-one: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested safety and logistical information...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested safety and logistical information for handling 4-(Methanesulfonylmethyl)cyclohexan-1-one. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, safeguarding both your team and the integrity of your research.

Hazard Assessment: Understanding the Compound

4-(Methanesulfonylmethyl)cyclohexan-1-one is a sulfone-containing organic compound. A thorough understanding of its hazard profile is the foundation of any effective safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our choice of personal protective equipment (PPE).

GHS Classifications for 4-(Methanesulfonylmethyl)cyclohexan-1-one:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1].

  • H315: Causes skin irritation (Skin corrosion/irritation)[1].

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1].

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1].

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Directive: Mandatory Personal Protective Equipment

Based on the identified hazards, the following PPE is mandatory for all personnel handling 4-(Methanesulfonylmethyl)cyclohexan-1-one. The rationale behind each selection is critical for ensuring compliance and understanding the layers of protection.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1]. Therefore, robust eye protection is non-negotiable.

  • Chemical Safety Goggles: These are essential to provide a seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses are insufficient.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield must be worn in addition to safety goggles to protect the entire face[2][3].

Hand Protection

The compound is a known skin irritant[1]. The correct gloves act as a primary barrier to prevent dermal exposure.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound and similar organic chemicals[2][4]. Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures with a higher risk of contamination, such as weighing the solid or transferring solutions, wearing two pairs of gloves is a prudent measure.

Body Protection

To prevent incidental contact with skin and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Gown: When handling significant quantities, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection against spills and splashes[2].

Respiratory Protection

Given its potential to cause respiratory irritation, controlling inhalation exposure is crucial, especially when handling the compound as a powder or when generating aerosols[1][5].

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid 4-(Methanesulfonylmethyl)cyclohexan-1-one and any procedure that could generate vapors or aerosols must be performed inside a certified chemical fume hood[6].

  • Respirator: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for powders, but a respirator with organic vapor cartridges is necessary if significant vapors are expected[5].

Operational Plan: Protocols for Safe Handling

A systematic workflow ensures that safety measures are consistently applied. The following protocols cover the entire lifecycle of the compound in the laboratory.

PPE Selection Workflow

The level of PPE required can vary based on the specific task. This decision-making process ensures that the protection level matches the risk.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering & Primary Controls cluster_ppe Personal Protective Equipment cluster_end Final Action start Begin Handling of 4-(Methanesulfonylmethyl)cyclohexan-1-one decision_aerosol Potential for Dust or Aerosol Generation? start->decision_aerosol fume_hood Work in Chemical Fume Hood decision_aerosol->fume_hood Yes well_ventilated Work in Well-Ventilated Area decision_aerosol->well_ventilated No resp_protection Add Respiratory Protection (e.g., N95 or higher) fume_hood->resp_protection core_ppe Mandatory Base PPE: - Chemical Safety Goggles - Chemical-Resistant Gloves - Laboratory Coat well_ventilated->core_ppe decision_splash Significant Splash Risk? core_ppe->decision_splash face_shield Add Face Shield decision_splash->face_shield Yes proceed Proceed with Task decision_splash->proceed No face_shield->proceed resp_protection->core_ppe

Caption: PPE selection workflow for handling 4-(Methanesulfonylmethyl)cyclohexan-1-one.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE: The sequence is critical to prevent contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Gown: Remove from the back.

  • Goggles: Remove from the back.

  • Respirator (if used): Remove from the back.

  • Lab Coat: Remove by turning it inside out and rolling it up to contain any potential contaminants.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE[7].

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a crucial final step in the safe handling process.

ItemDisposal Protocol
Contaminated Gloves, Bench Paper, etc. Place in a designated, sealed hazardous waste bag or container. Do not dispose of in regular trash.
Empty Chemical Container Rinse three times with a suitable solvent. The rinsate must be collected as hazardous waste. The "triple-rinsed" container can then be disposed of according to institutional guidelines.
Unused or Waste 4-(Methanesulfonylmethyl)cyclohexan-1-one Collect in a clearly labeled, sealed hazardous waste container. The container should be compatible with organic sulfones. Do not mix with incompatible waste streams such as strong oxidizing or reducing agents[6].
Spill Cleanup Material All materials used to clean a spill (absorbent pads, etc.) must be treated as hazardous waste and disposed of in a sealed container[8][9].

All waste must be disposed of through your institution's environmental health and safety (EHS) office or an approved waste disposal plant[6][8].

Emergency Procedures: Plan for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][10].

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • PubChem. 4-(Methylsulfonyl)cyclohexanone. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • MetaSci. Safety Data Sheet: 4-Methylcyclohexanone. [Link]

  • Chemistry Europe. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. [Link]

  • Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

  • Google Patents.
  • Wikipedia. Reductive desulfonylation. [Link]

  • Britannica. Organosulfur compound: Sulfoxides, Sulfones, Polyvalent. [Link]

Sources

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